molecular formula C9H19NO B1278331 3-Azepan-1-ylpropan-1-ol CAS No. 29194-89-6

3-Azepan-1-ylpropan-1-ol

Número de catálogo: B1278331
Número CAS: 29194-89-6
Peso molecular: 157.25 g/mol
Clave InChI: KXFQCMKAQXWNSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Azepan-1-ylpropan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(azepan-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQCMKAQXWNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441657
Record name 3-Azepan-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29194-89-6
Record name 3-Azepan-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29194-89-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Azepan-1-ylpropan-1-ol, a tertiary amino alcohol of interest in medicinal chemistry and materials science. Due to a notable lack of experimentally derived data in publicly accessible literature, this guide presents a compilation of predicted values for key parameters, including boiling point, density, pKa, logP, and aqueous solubility. These computational predictions offer valuable initial insights for researchers. Furthermore, this document outlines detailed, generalized experimental protocols for the determination of these fundamental physicochemical properties, providing a practical framework for laboratory investigation. The aim is to equip researchers, scientists, and drug development professionals with essential data and methodologies to facilitate their work with this compound.

Introduction

This compound (CAS No: 29194-89-6) is an organic molecule incorporating a saturated seven-membered azepane ring linked via a propyl chain to a primary alcohol.[1] The presence of both a tertiary amine and a hydroxyl group imparts bifunctional characteristics to the molecule, suggesting its potential utility as a building block in the synthesis of more complex chemical entities. Amino alcohols are a well-established class of compounds with diverse applications, including as precursors for pharmaceuticals, as catalysts, and in the development of polymers and corrosion inhibitors. The physicochemical properties of this compound are critical determinants of its behavior in both chemical and biological systems, influencing its reactivity, solubility, and pharmacokinetic profile. This guide serves as a foundational resource, consolidating predicted data and standard experimental methodologies.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for this compound. To provide a useful baseline for researchers, the following table summarizes key properties obtained from computational prediction tools. These values should be considered estimates and serve as a guide for initial experimental design.

PropertyPredicted ValueUnit
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.25 g/mol
Boiling Point 235.8 ± 23.0°C
Density 0.945 ± 0.06g/cm³
pKa (strongest basic) 9.86 ± 0.10-
logP 1.58-
Aqueous Solubility -1.13log(mol/L)
Refractive Index 1.481 ± 0.02-

Table 1: Predicted Physicochemical Properties of this compound. Data is derived from computational models and should be confirmed by experimental measurement.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a liquid organic compound such as this compound.

G cluster_synthesis Compound Acquisition Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization BoilingPoint Boiling Point Determination Characterization->BoilingPoint Purity Confirmed Density Density Measurement Characterization->Density RefractiveIndex Refractive Index Measurement Characterization->RefractiveIndex pKa pKa Titration Characterization->pKa LogP LogP Determination (Shake-Flask/HPLC) Characterization->LogP Solubility Aqueous Solubility Assay Characterization->Solubility

Physicochemical Property Determination Workflow

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques and may require optimization for this specific compound.

Boiling Point Determination (Micro-method)

This method is suitable for small sample volumes.

  • Apparatus: Thiele tube or melting point apparatus with boiling point determination accessory, thermometer, small test tube (e.g., 75 x 10 mm), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating block).

  • Procedure:

    • Add 0.5-1 mL of this compound to the small test tube.

    • Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

    • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into the Thiele tube or melting point apparatus.

    • Heat the apparatus gently. A slow stream of bubbles will emerge from the capillary tube as the air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the liquid is equal to the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Density Determination
  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, thermometer.

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer and record its mass (m₁).

    • Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Ensure no air bubbles are trapped.

    • Weigh the water-filled pycnometer and record its mass (m₂).

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound at the same temperature.

    • Weigh the sample-filled pycnometer and record its mass (m₃).

    • Calculate the density of the sample using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Refractive Index Determination
  • Apparatus: Abbe refractometer, constant temperature water bath, Pasteur pipette.

  • Procedure:

    • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Using a Pasteur pipette, apply a few drops of this compound to the surface of the measuring prism.

    • Close the prisms and allow the sample to equilibrate to the desired temperature, circulated from the water bath (e.g., 20 °C).

    • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index from the instrument's scale.

pKa Determination (Potentiometric Titration)
  • Apparatus: pH meter with a suitable electrode, burette, beaker, magnetic stirrer and stir bar.

  • Reagents: Standardized hydrochloric acid (e.g., 0.1 M HCl), deionized water.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

    • Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH of the solution.

    • Add the standardized HCl solution in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point.

    • Plot a graph of pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.

logP Determination (Shake-Flask Method)
  • Apparatus: Separatory funnel or screw-cap vials, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC, or HPLC).

  • Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol).

  • Procedure:

    • Prepare a stock solution of this compound in the aqueous phase.

    • Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
  • Apparatus: Screw-cap vials, mechanical shaker or rotator, filtration device (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC).

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of water (or a buffer of a specific pH).

    • Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the vial to stand undisturbed for a period to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid material is included.

    • Filter the sample through a syringe filter that does not adsorb the compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.

Conclusion

This technical guide provides a consolidated resource for the physicochemical properties of this compound. While experimentally determined data is currently lacking, the presented predicted values offer a valuable starting point for researchers. The detailed experimental protocols provide a clear and practical guide for the laboratory determination of these essential parameters. It is strongly recommended that the predicted values reported herein be validated through rigorous experimental work to establish a definitive physicochemical profile for this compound. This will enable a more accurate understanding of its behavior and facilitate its application in drug discovery and other scientific endeavors.

References

An In-depth Technical Guide to 3-Azepan-1-ylpropan-1-ol (CAS: 29194-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 3-Azepan-1-ylpropan-1-ol. Due to the limited availability of peer-reviewed research and specific experimental data for this compound, some sections, particularly those on spectroscopic analysis and biological activity, are based on established chemical principles and data from structurally related compounds. This guide should be considered a foundational resource to support further research and development.

Introduction

This compound, also known as N-(3-hydroxypropyl)azepane, is a bifunctional organic molecule belonging to the class of amino alcohols. It incorporates a seven-membered saturated heterocycle, the azepane (or hexamethyleneimine) ring, linked via a nitrogen atom to a propanol chain. The presence of both a nucleophilic secondary amine (within the azepane ring) and a primary alcohol functional group makes it a versatile building block in organic synthesis and medicinal chemistry.

The azepane scaffold is a significant structural motif in numerous biologically active compounds and FDA-approved drugs, exhibiting a wide range of pharmacological properties.[1] This has spurred interest in the synthesis and evaluation of novel azepane derivatives. This guide aims to consolidate the available technical information on this compound, providing a resource for its synthesis, characterization, and potential applications.

Physicochemical Properties

Limited experimental data for the specific physical properties of this compound is publicly available. The following table summarizes its basic identifiers and provides estimated or typical values where specific data is absent.

PropertyValue
CAS Number 29194-89-6
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Appearance Expected to be a liquid
Boiling Point 136 °C at 21 mmHg (for N-(3-hydroxypropyl)azepane)
Solubility Expected to be soluble in water and polar organic solvents
InChI InChI=1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2
InChIKey KXFQCMKAQXWNSL-UHFFFAOYSA-N
SMILES OCCCN1CCCCCC1

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between azepane and a 3-halopropanol. A representative experimental protocol is detailed below.

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of N-(3-hydroxypropyl)azepane.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Azepane Azepane reaction + Azepane->reaction Chloropropanol 3-Chloro-1-propanol Chloropropanol->reaction Product This compound HCl HCl arrow reaction->arrow Ethanol, Reflux arrow->Product

Figure 1: Synthesis of this compound

Materials:

  • Azepane (Hexamethyleneimine)

  • 3-Chloro-1-propanol

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • A solution of azepane (1.0 mole) and 3-chloro-1-propanol (0.5 mole) in 500 ml of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained for 18 hours.

  • After cooling to room temperature, the mixture is treated with potassium hydroxide (0.55 mole).

  • The mixture is then refluxed for an additional 45 minutes to neutralize the formed hydrochloride salt and deprotonate any remaining protonated amine.

  • After cooling, the precipitated potassium chloride is removed by filtration.

  • The ethanol solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield this compound.

General Synthetic Workflow

The overall process from starting materials to a purified and characterized product follows a standard workflow in synthetic chemistry.

G Reactants Starting Materials (Azepane, 3-Chloropropanol) Reaction Reaction Setup (Solvent, Heating) Reactants->Reaction 1. Combine Workup Aqueous Workup / Neutralization (KOH Treatment) Reaction->Workup 2. React Purification Purification (Filtration, Distillation) Workup->Purification 3. Isolate Crude Analysis Characterization (NMR, IR, MS) Purification->Analysis 4. Purify Final Pure Product Analysis->Final 5. Verify

Figure 2: General Synthetic Workflow

Spectroscopic Analysis (Hypothetical)

No specific, experimentally-derived spectroscopic data for this compound are available in the public domain. The following tables present expected spectral characteristics based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy (Proton NMR)

Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.65 t 2H -CH₂-OH
~ 2.80 - 2.60 m 6H -N-CH₂- (ring) and -N-CH₂- (chain)
~ 2.50 br s 1H -OH
~ 1.80 - 1.70 m 2H -N-CH₂-CH₂-CH₂-OH

| ~ 1.65 - 1.50 | m | 8H | -CH₂- groups of the azepane ring |

¹³C NMR Spectroscopy (Carbon NMR)

Expected ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 62.5 -CH₂-OH
~ 57.0 -N-CH₂- (chain)
~ 55.0 -N-CH₂- (ring)
~ 30.0 -N-CH₂-CH₂-CH₂-OH
~ 27.5 -CH₂- (ring)

| ~ 26.5 | -CH₂- (ring) |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Strong, Broad O-H stretch (hydrogen-bonded)
2930, 2855 Strong C-H stretch (aliphatic)
1450 Medium C-H bend (scissoring)
~ 1075 - 1000 Strong C-O stretch (primary alcohol)[2][3][4]

| 1115 | Medium | C-N stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z Interpretation
157 Molecular Ion [M]⁺
140 [M - OH]⁺
126 [M - CH₂OH]⁺
98 Alpha-cleavage: [Azepane-CH₂]⁺ (often a base peak for N-alkyl amines)[5]

| 84 | [Azepane]⁺ |

Biological Activity and Potential Applications

As of this writing, there is no specific research detailing the biological activity or pharmacological profile of this compound. However, the azepane moiety is a well-established pharmacophore present in a diverse range of therapeutic agents.[1]

Potential Areas of Investigation

Based on the activities of other azepane derivatives, this compound could serve as a precursor or lead compound for the development of novel agents in several therapeutic areas:

  • Oncology: Many azepane-containing molecules have been investigated as anti-cancer agents.[1]

  • Central Nervous System (CNS) Disorders: The azepane ring is found in drugs targeting CNS conditions, including anticonvulsants and treatments for Alzheimer's disease.[1][6]

  • Antimicrobial Agents: The development of azepane-based compounds as antibacterial and antifungal agents is an active area of research.[1]

  • Histamine H₃ Receptor Antagonists: This is another area where the azepane scaffold has been successfully employed.[1]

  • α-Glucosidase Inhibitors: Some azepane derivatives have shown potential in the management of diabetes.[1]

G Azepane Azepane Scaffold Anticancer Anti-Cancer Azepane->Anticancer CNS CNS Disorders (e.g., Epilepsy, Alzheimer's) Azepane->CNS Antimicrobial Antimicrobial Azepane->Antimicrobial H3R Histamine H₃ Antagonism Azepane->H3R AGI α-Glucosidase Inhibition Azepane->AGI Other Other Therapeutic Targets Azepane->Other

Figure 3: Therapeutic Areas for Azepane Derivatives

Safety and Handling

Specific toxicology data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Consulting the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound (CAS: 29194-89-6) is a chemical building block with potential for applications in synthetic and medicinal chemistry. While specific, in-depth research on this particular molecule is currently limited, its structural components—an azepane ring and a primary alcohol—suggest a wide range of possible chemical transformations and potential biological relevance. The synthetic protocol is straightforward, and its characterization can be achieved using standard spectroscopic methods. The diverse biological activities of other azepane-containing compounds provide a strong rationale for the future investigation of this compound and its derivatives as potential therapeutic agents. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound.

References

"3-Azepan-1-ylpropan-1-ol" molecular structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and characterization of 3-Azepan-1-ylpropan-1-ol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to provide a robust framework for its synthesis and analysis.

Molecular Structure and Properties

This compound is a tertiary amine and a primary alcohol. The molecule consists of a seven-membered azepane ring connected to a propan-1-ol chain at the nitrogen atom.

Molecular Formula: C₉H₁₉NO

Molecular Weight: 157.25 g/mol

CAS Number: 29194-89-6

SMILES String: OCCCN1CCCCCC1

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the tertiary amine) suggests that this molecule is likely soluble in polar solvents. Its structural motifs are of interest in the synthesis of more complex molecules with potential biological activity.

PropertyValueSource
Molecular FormulaC₉H₁₉NO
Molecular Weight157.25
CAS Number29194-89-6
FormLiquid
InChI1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2
InChI KeyKXFQCMKAQXWNSL-UHFFFAOYSA-N

Synthesis Protocol

A plausible synthetic route for this compound involves the nucleophilic addition of azepane to 3-chloropropan-1-ol. The following is a generalized experimental protocol based on standard organic synthesis methodologies.

Reaction:

Azepane + 3-Chloropropan-1-ol → this compound

Materials:

  • Azepane

  • 3-Chloropropan-1-ol

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of azepane (1.0 equivalent) in the chosen solvent, add the base (1.5 equivalents).

  • Add 3-chloropropan-1-ol (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the propanol chain and the azepane ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6t2H-CH₂-OH
~2.5-2.7m6H-N-CH₂- (ring and chain)
~1.7m2H-CH₂-CH₂-OH
~1.5-1.6m8H-CH₂- protons on the azepane ring
(variable)br s1H-OH
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~60-65-CH₂-OH
~55-60-N-CH₂- (ring)
~50-55-N-CH₂- (chain)
~30-35-CH₂-CH₂-OH
~25-30-CH₂- (ring)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and amine functional groups.

Wavenumber (cm⁻¹)Functional Group
3200-3600 (broad)O-H stretch (alcohol)
2920-2950C-H stretch (alkane)
2850-2870C-H stretch (alkane)
1050-1150C-O stretch (primary alcohol)
1100-1200C-N stretch (tertiary amine)
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydroxyl group and fragmentation of the azepane ring.

m/zAssignment
157[M]⁺ (Molecular ion)
140[M - OH]⁺
98[Azepane ring fragment]⁺
59[CH₂CH₂OH]⁺

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Azepane, 3-Chloropropan-1-ol) reaction Nucleophilic Substitution start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to confirm the predicted properties and to fully explore the potential of this compound in various scientific and pharmaceutical applications.

Spectroscopic and Structural Elucidation of 3-Azepan-1-ylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Azepan-1-ylpropan-1-ol is a tertiary amino alcohol with potential applications in pharmaceutical research and as a building block in organic synthesis. Its molecular structure, comprising an azepane ring linked to a propanol chain, necessitates a thorough characterization to confirm its identity and purity. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols for acquiring this data are also presented to aid researchers in its synthesis and characterization.

Predicted Spectral Data

The following sections detail the anticipated spectral characteristics of this compound. These predictions are based on the analysis of its structural fragments and comparison with known spectral data of analogous compounds, such as propan-1-ol and N-substituted azepanes.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the azepane ring and the propanol chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.65t2H-CH₂-OH
~ 2.80s (broad)1H-OH
~ 2.60 - 2.75m6H-N-CH₂- (azepane) and -N-CH₂- (chain)
~ 1.70 - 1.85m2H-CH₂-CH₂-OH
~ 1.50 - 1.65m8H-CH₂-CH₂-CH₂- (azepane)

t = triplet, s = singlet, m = multiplet

¹³C NMR (Carbon NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 63.5-CH₂-OH
~ 57.0-N-CH₂- (chain)
~ 55.0-N-CH₂- (azepane)
~ 30.0-CH₂-CH₂-OH
~ 27.5-CH₂- (azepane)
~ 26.5-CH₂- (azepane)
IR (Infrared) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3600Broad, StrongO-H stretch (alcohol)
2850 - 2960StrongC-H stretch (alkane)
1050 - 1150StrongC-O stretch (primary alcohol)
1100 - 1250MediumC-N stretch (tertiary amine)
MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 157.26 g/mol ), Electrospray Ionization (ESI) in positive ion mode is expected to show a prominent protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon AssignmentNotes
158.27[M+H]⁺Protonated molecular ion (base peak)
140.26[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion
98.14[C₆H₁₂N]⁺Fragmentation of the propanol side chain, leaving the azepane ring

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR spectroscopy, place a small drop of the liquid sample directly onto the ATR crystal.[1]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the clean ATR crystal before analyzing the sample and perform a background correction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions.[2]

  • Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Interpretation cluster_elucidation Structural Elucidation Sample Compound Synthesis & Purification Prep Sample Preparation (Dissolution/Deposition) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Analyze_NMR Analyze NMR Data (Shifts, Coupling) NMR->Analyze_NMR Analyze_IR Analyze IR Data (Functional Groups) IR->Analyze_IR Analyze_MS Analyze MS Data (Molecular Weight, Fragments) MS->Analyze_MS Propose Propose Structure Analyze_NMR->Propose Analyze_IR->Propose Analyze_MS->Propose Confirm Structure Confirmation Propose->Confirm

Caption: A generalized workflow for spectroscopic analysis and structural elucidation.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers to confirm the successful synthesis and purity of this compound. The outlined experimental protocols offer standardized methods for obtaining high-quality spectral data, which is a critical step in the process of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 3-Azepan-1-ylpropan-1-ol, a valuable amino alcohol building block in medicinal chemistry and organic synthesis. The document details the core precursors, plausible reaction mechanisms, and generalized experimental methodologies. While specific quantitative data for the synthesis of this exact molecule is not extensively reported in publicly available literature, this guide furnishes illustrative protocols based on well-established chemical principles and analogous transformations. The key synthetic strategies discussed include the direct alkylation of azepane and a two-step sequence involving Michael addition followed by reduction.

Introduction

This compound is a bifunctional organic molecule incorporating a saturated seven-membered azepane ring and a primary alcohol. The azepane moiety is a recurring structural motif in a number of biologically active compounds, valued for its conformational flexibility and its ability to impart desirable physicochemical properties such as lipophilicity and metabolic stability. The propanol side chain offers a reactive handle for further chemical elaboration, making this compound a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the context of drug discovery. This guide will explore the primary retrosynthetic disconnections and corresponding synthetic pathways for the efficient construction of this target molecule.

Precursors

The synthesis of this compound originates from readily available and commercially sourced starting materials. The two primary precursors are:

  • Azepane (Hexamethyleneimine): A cyclic secondary amine that serves as the nucleophilic component in the key bond-forming reactions.

  • Three-Carbon Electrophile: A C3 synthon that incorporates a leaving group or an electron-deficient system to react with azepane, and a functional group that is either a hydroxyl group or can be converted to one. Common examples include:

    • 3-Halopropan-1-ols (e.g., 3-chloropropan-1-ol, 3-bromopropan-1-ol)

    • Acrolein or its synthetic equivalents

    • Acrylate esters (e.g., ethyl acrylate, methyl acrylate)

Synthetic Pathways

Two principal and highly convergent synthetic pathways have been identified for the preparation of this compound.

Pathway I: Direct Alkylation of Azepane

The most direct and atom-economical approach to this compound is the nucleophilic substitution reaction between azepane and a 3-halopropan-1-ol. This reaction proceeds via an SN2 mechanism where the secondary amine of azepane displaces the halide from the propyl chain.

Logical Relationship Diagram:

G Azepane Azepane reaction Halopropanol 3-Halopropan-1-ol (X = Cl, Br) Target This compound Base Base (e.g., K2CO3, Na2CO3) Base->reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->reaction reaction->Target SN2 Alkylation

Caption: Direct Alkylation of Azepane.

Experimental Protocol (Illustrative):

While a specific protocol for this exact transformation is not detailed in the reviewed literature, a general procedure for the N-alkylation of a secondary amine with a haloalcohol is as follows:

  • Reaction Setup: To a solution of azepane (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq.) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF), is added 3-chloropropan-1-ol (1.1 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary (Hypothetical):

ParameterValue
Reactant Ratio (Azepane:Halopropanol)1 : 1.1
Base (eq.)1.5
SolventAcetonitrile
Temperature (°C)80
Reaction Time (h)18
Expected Yield (%)70-85
Purity (by GC) (%)>95
Pathway II: Michael Addition and Subsequent Reduction

An alternative two-step pathway involves the conjugate addition of azepane to an α,β-unsaturated ester, such as ethyl acrylate, followed by the reduction of the resulting ester to the primary alcohol.

Experimental Workflow Diagram:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction Azepane Azepane Intermediate Ethyl 3-(azepan-1-yl)propanoate Azepane->Intermediate Acrylate Ethyl Acrylate Acrylate->Intermediate Target This compound Intermediate->Target Solvent1 Solvent (e.g., Ethanol) Solvent1->Intermediate ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Target Solvent2 Solvent (e.g., THF, Diethyl Ether) Solvent2->Target

Caption: Two-Step Synthesis via Michael Addition and Reduction.

Experimental Protocol (Illustrative):

Step 1: Michael Addition

  • Reaction Setup: Azepane (1.0 eq.) is added dropwise to a solution of ethyl acrylate (1.0-1.1 eq.) in a protic solvent such as ethanol at room temperature. The reaction is often exothermic.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting materials using GC-MS.

  • Work-up and Purification: The solvent is removed under reduced pressure to yield the crude ethyl 3-(azepan-1-yl)propanoate, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Reduction

  • Reaction Setup: A solution of the crude ethyl 3-(azepan-1-yl)propanoate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is added dropwise to a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH4) (1.5-2.0 eq.) in the same solvent, typically at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for 2-4 hours to ensure complete reduction.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound. Purification can be achieved by distillation under reduced pressure.

Quantitative Data Summary (Hypothetical):

ParameterStep 1: Michael AdditionStep 2: Reduction
Reactant Ratio1:1.05 (Azepane:Acrylate)1:1.5 (Ester:LiAlH4)
SolventEthanolTHF
Temperature (°C)250 to 65
Reaction Time (h)184
Expected Yield (%)90-9580-90
Overall Yield (%)\multicolumn{2}{c}{72-85}

Conclusion

"3-Azepan-1-ylpropan-1-ol" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Azepan-1-ylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to support researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a chemical compound with the molecular formula C9H19NO. Its structure consists of an azepane ring connected to a propanol group via the nitrogen atom. The presence of a hydroxyl (-OH) group and a tertiary amine makes it a polar molecule, which significantly influences its solubility in different solvents. Understanding its solubility is crucial for various applications, including reaction chemistry, formulation development, and biological assays.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains both polar (hydroxyl and amino groups) and non-polar (the hydrocarbon backbone and the azepane ring) regions, suggests a varied solubility profile.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group can participate in hydrogen bonding with protic solvents. The tertiary amine can also be protonated in acidic aqueous solutions, increasing its water solubility. Therefore, this compound is expected to be soluble in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents will likely allow for the dissolution of this compound.

  • Non-polar Solvents (e.g., Hexane, Toluene): The presence of the relatively large non-polar hydrocarbon structure may allow for some solubility in non-polar solvents, though it is expected to be limited compared to its solubility in polar solvents.

Quantitative Solubility Data

SolventTypePredicted Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
WaterPolar ProticSoluble
EthanolPolar ProticVery Soluble
MethanolPolar ProticVery Soluble
IsopropanolPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticSoluble
AcetonePolar AproticSoluble
Dichloromethane (DCM)Slightly PolarSlightly Soluble
ChloroformSlightly PolarSlightly Soluble
TolueneNon-polarSparingly Soluble
HexaneNon-polarInsoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from standard laboratory procedures for solubility testing.[1][2][3][4]

4.1. Materials

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25°C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

4.3. Acid-Base Solubility Test

To further characterize its solubility based on its basic nature, the following tests can be performed:[2][3][4]

  • 5% HCl: Add a small amount of this compound to 1 mL of 5% aqueous HCl. The amine group is expected to be protonated, forming a water-soluble salt.

  • 5% NaOH: Add a small amount of the compound to 1 mL of 5% aqueous NaOH. As a basic compound, it is not expected to react and its solubility will likely be similar to that in water.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_results Results start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with stirring) add_excess->equilibrate settle Allow excess solute to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant (e.g., 0.45 µm syringe filter) withdraw->filter_sample dilute Dilute filtered sample filter_sample->dilute analytical_method Analyze by validated method (e.g., HPLC, GC) dilute->analytical_method quantify Quantify using calibration curve analytical_method->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in polar solvents. This guide provides a robust experimental protocol for researchers to determine the precise solubility in various solvents of interest. The provided workflow and data table template will aid in the systematic evaluation and documentation of this compound's solubility profile, which is essential for its effective application in research and development.

References

Navigating the Safety Profile of 3-Azepan-1-ylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document has been compiled from publicly available data. A comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Azepan-1-ylpropan-1-ol could not be located. The information presented herein is based on limited data from chemical suppliers and should be treated as a preliminary guide. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough internal risk assessment and consider experimental safety testing before handling this compound.

Introduction

This compound is a heterocyclic building block with potential applications in pharmaceutical research and development. As with any novel or specialized chemical, a thorough understanding of its safety and handling requirements is paramount for ensuring the well-being of laboratory personnel and the protection of the environment. This technical guide provides a consolidated overview of the known safety information for this compound, structured to meet the needs of a scientific audience.

Chemical and Physical Properties

Limited quantitative data regarding the physicochemical properties of this compound is available. The following table summarizes the key identifiers and basic properties of the compound.

PropertyValueSource
CAS Number 29194-89-6Sigma-Aldrich[1]
Molecular Formula C₉H₁₉NOSigma-Aldrich[1]
Molecular Weight 157.25 g/mol Sigma-Aldrich[1]
Physical Form LiquidSigma-Aldrich[1]
Storage Temperature 2-8°CBLDpharm
Storage Conditions Sealed in dryBLDpharm

Note: Critical data points such as boiling point, flash point, and density are not consistently available from public sources. One supplier notes the flash point as "Not applicable," which is unusual for a liquid and may indicate incomplete data.[1]

Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided by suppliers, this compound is classified with the following hazards:

Hazard ClassificationGHS CodeSignal Word
Serious Eye IrritationH319Warning
Acute Aquatic ToxicityH410Warning
Chronic Aquatic ToxicityH410Warning

Source: Sigma-Aldrich[1]

This classification indicates that the primary hazards are severe eye irritation and significant, long-lasting toxicity to aquatic life.

Logical Flow for Hazard Assessment

cluster_0 Hazard Identification Compound This compound Data_Source Supplier Data Compound->Data_Source is assessed via GHS_Classification GHS Hazard Codes H319: Eye Irritation H410: Aquatic Toxicity Data_Source->GHS_Classification provides Signal_Word Signal Word: Warning GHS_Classification->Signal_Word results in

Caption: Hazard identification workflow for this compound.

Experimental Protocols and Handling Procedures

Due to the absence of a detailed SDS, specific experimental protocols for safety testing (e.g., LD50 determination) are not available. The following handling procedures are based on general best practices for chemicals with the identified hazards.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical. The following diagram outlines the recommended PPE.

cluster_ppe Recommended Personal Protective Equipment (PPE) Handling Handling this compound Eye_Protection Chemical safety goggles or face shield (Mandatory due to H319) Handling->Eye_Protection Hand_Protection Chemical-resistant gloves (e.g., Nitrile) Handling->Hand_Protection Body_Protection Laboratory coat Handling->Body_Protection Respiratory Use in a well-ventilated area or fume hood Handling->Respiratory

Caption: Recommended PPE for handling this compound.

First Aid Measures

The following first aid procedures are recommended based on the known hazards.

Exposure Accidental Exposure Eye_Contact Eye Contact (H319) Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Action_Skin Action_Inhalation Move person to fresh air. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention. Ingestion->Action_Ingestion

Caption: First aid measures for exposure to this compound.

Environmental Protection

The classification of this compound as very toxic to aquatic life with long-lasting effects (H410) necessitates stringent environmental controls.

  • Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow to enter drains or watercourses.

  • Spills: Absorb spillage to prevent material damage. Collect spillage.

Conclusion and Recommendations

The available safety data for this compound is limited, highlighting a critical information gap for researchers and drug development professionals. The primary identified hazards are serious eye irritation and high aquatic toxicity. All handling should be conducted with appropriate PPE, in a well-ventilated area, and with strict procedures to prevent environmental release.

It is strongly recommended that any organization intending to use this compound on a significant scale undertakes a comprehensive hazard evaluation, which may include commissioning the generation of a full Safety Data Sheet through appropriate analytical and toxicological testing. Until such data is available, a cautious approach based on the precautionary principle is advised.

References

The Azepane Moiety in Kinase Inhibition: A Technical Overview of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential biological activity of the synthetic compound 3-Azepan-1-ylpropan-1-ol . While direct and extensive research on this specific molecule is not widely available in peer-reviewed literature, its chemical structure, featuring a saturated seven-membered azepane ring, places it within a class of compounds of significant interest in medicinal chemistry. The azepane scaffold is a key structural motif in numerous bioactive molecules and approved pharmaceuticals, recognized for a wide array of pharmacological properties including antidiabetic, anticancer, and antiviral activities.[1][2] This guide synthesizes available information to build a case for its potential as a kinase inhibitor, a hypothesis supported by its inclusion in commercial inhibitor screening sets and the established activity of structurally related compounds.

Contextual Biological Significance: The Azepane Scaffold in Drug Discovery

The azepane ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its conformational flexibility allows for the precise spatial orientation of substituent groups, enabling interaction with a variety of biological targets.[3] A notable example is Balanol, a natural product containing an azepane core, which is known to be a potent inhibitor of protein kinases.[1]

More broadly, azepane derivatives have been the focus of extensive research, leading to the development of numerous clinical candidates and FDA-approved drugs for a range of diseases.[2] Their utility has been particularly highlighted in the development of kinase inhibitors, which are crucial in oncology and immunology research.[1][2]

Postulated Activity as a Kinase Inhibitor

This compound has been identified as a component of a commercially available Protein Kinase C (PKC) Inhibitor Set. While this suggests a potential role in modulating PKC activity or related kinase pathways, specific inhibitory concentrations (e.g., IC50) and the precise mechanism of action for this compound have not been publicly detailed. The PKC family of serine/threonine kinases are critical nodes in cellular signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, most notably cancer.

The PI3K/Akt/mTOR pathway, which is central to cell growth and survival, is a frequent target for azepane-based inhibitors. It is plausible that this compound may exert its effects through this or related signaling cascades.

Quantitative Data on Structurally Related Azepane Derivatives

To provide a quantitative context for the potential potency of azepane-based compounds, the following table summarizes the activity of other, more complex azepane derivatives that have been evaluated as kinase inhibitors. It is important to note that these are not direct data for this compound but serve as a reference for the potential activity of this chemical class.

Compound ClassTarget Kinase(s)Reported IC50 (nM)Reference
Balanol-derived Azepane EsterPKBα (Akt1), PKA5 (PKBα)--INVALID-LINK--[4]
Optimized Azepane AmidePKBα (Akt1), PKA4 (PKBα)--INVALID-LINK--[4]

Methodologies for Evaluating Kinase Inhibition

The investigation of a novel compound like this compound for kinase inhibitory activity would typically involve a series of established experimental protocols. A generalized workflow is described below.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., PKC isoform).

Materials:

  • Recombinant human kinase (e.g., PKCα)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the various concentrations of the test compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

  • Termination and Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the paper/plate multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further elucidate the context in which this compound may be active, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Inhibits/ Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway, a common target for azepane-based kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound Test Compound (this compound) Assay In Vitro Kinase Assay (e.g., PKC) Compound->Assay IC50 IC50 Determination Assay->IC50 CellAssay Cell-Based Assay (Phosphorylation Status) IC50->CellAssay Toxicity Cytotoxicity Assay CellAssay->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt

Caption: A generalized workflow for the screening and evaluation of potential kinase inhibitors.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound, beginning with comprehensive in vitro kinase profiling to identify its primary targets and determine its potency (IC50). Subsequent cell-based assays to confirm its on-target effects and mechanism of action, followed by preclinical evaluation, would be necessary to fully elucidate its therapeutic potential. Given its relatively simple structure, it may also serve as a valuable chemical probe or a starting point for the synthesis of more complex and potent derivatives.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Azepan-1-ylpropan-1-ol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 3-Azepan-1-ylpropan-1-ol, a valuable heterocyclic building block in modern organic and medicinal chemistry. The presence of the seven-membered azepane ring, a privileged scaffold in numerous bioactive molecules, coupled with a reactive primary alcohol, makes this compound a versatile intermediate for the synthesis of novel chemical entities with therapeutic potential.[1]

Introduction

This compound belongs to the class of amino alcohols, organic compounds containing both an amine and an alcohol functional group. The azepane motif is a key structural feature in over 20 FDA-approved drugs, highlighting its importance in imparting desirable pharmacological properties. The conformational flexibility of the azepane ring is a critical determinant of its biological activity, and the propanol side chain of this compound offers a convenient handle for introducing further molecular complexity and influencing this conformation.

This guide provides a comprehensive overview of a proposed synthetic route to this compound, its physicochemical properties, and its potential applications as a building block in the development of new therapeutic agents.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number29194-89-6--INVALID-LINK--
Molecular FormulaC₉H₁₉NO--INVALID-LINK--
Molecular Weight157.25 g/mol --INVALID-LINK--
Physical FormLiquidSigma-Aldrich

Table 2: Spectral Data for the Analogue 3-(azepan-1-yl)propan-1-amine

Spectral Data TypeKey FeaturesSource
¹³C NMRData available in the literature.--INVALID-LINK--
FTIRCapillary Cell: Neat. Spectrum available.--INVALID-LINK--

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and effective synthetic route can be proposed based on established methodologies for the preparation of similar amino alcohols. The following protocol is a hypothetical, yet chemically sound, approach.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from commercially available azepane and 3-chloropropan-1-ol. The first step involves a nucleophilic substitution reaction to form the carbon-nitrogen bond, followed by purification.

G Azepane Azepane Reaction1 Nucleophilic Substitution Azepane->Reaction1 Chloropropanol 3-Chloropropan-1-ol Chloropropanol->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction1 Heat Heat Heat->Reaction1 Purification Purification (Distillation/Chromatography) Reaction1->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of this compound

  • Materials:

    • Azepane (1.0 eq)

    • 3-Chloropropan-1-ol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a stirred solution of azepane in acetonitrile, add potassium carbonate.

    • Add 3-chloropropan-1-ol dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

    • Filter the solid potassium salts and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution. The tertiary amine of the azepane ring can participate in salt formation or act as a nucleophile in certain reactions.

Synthesis of Naftopidil Analogues

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[2] Its structure contains a propanolamine linker, similar to the core of this compound. This building block can be utilized to synthesize novel analogues of naftopidil, potentially leading to compounds with improved selectivity or pharmacokinetic profiles.

G BuildingBlock This compound Coupling Coupling Reaction (e.g., Mitsunobu or SN2) BuildingBlock->Coupling ArylPiperazine Substituted Arylpiperazine ArylPiperazine->Coupling Purification Purification and Characterization Coupling->Purification Analogues Naftopidil Analogues Purification->Analogues BioActivity Biological Activity Screening Analogues->BioActivity

Caption: Workflow for the synthesis of naftopidil analogues.

Development of Novel Bioactive Compounds

The azepane scaffold is present in a wide range of biologically active compounds. Derivatives of 3-azepan-1-yl-propan-1-one have been investigated as potential acetylcholinesterase inhibitors. By modifying the propanol moiety of this compound, a diverse library of compounds can be generated for screening against various biological targets.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit proposed, synthesis and the presence of two reactive functional groups make it an attractive starting material for the construction of complex molecules with diverse pharmacological activities. The exploration of this building block in the synthesis of novel compounds is a promising avenue for the discovery of new therapeutic agents.

References

"3-Azepan-1-ylpropan-1-ol" derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Azepan-1-ylpropan-1-ol Derivatives and Analogs for Drug Discovery Professionals

Abstract

The azepane ring is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceuticals. This technical guide focuses on the derivatives and analogs of this compound, exploring their synthetic methodologies, biological activities, and potential as therapeutic agents. While specific data on the parent molecule is limited, this document compiles and analyzes information on structurally related compounds to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into experimental protocols, present quantitative biological data for analogous compounds, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of this chemical space.

Introduction to the Azepane Scaffold

The azepane moiety, a saturated seven-membered nitrogen-containing heterocycle, is a key structural component in a variety of pharmacologically active compounds. Its conformational flexibility and ability to present substituents in diverse spatial orientations make it a valuable building block in drug design. Azepane-based compounds have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1] More than 20 drugs containing the azepane ring have received FDA approval, underscoring the therapeutic importance of this scaffold.[1] The this compound core represents a versatile template for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common strategy involves the nucleophilic addition of azepane to a three-carbon electrophile.

General Synthesis of this compound

A plausible and straightforward synthesis of the core molecule involves the reaction of azepane with a suitable three-carbon synthon, such as 3-chloropropan-1-ol or acrolein followed by reduction.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

  • Reaction Setup: To a solution of azepane (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Electrophile: Add 3-chloropropan-1-ol (1.1 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired this compound.

Synthesis of Analogs and Derivatives

Derivatives of this compound can be synthesized by modifying either the azepane ring, the propanol linker, or by functionalizing the hydroxyl group. For instance, ester or ether linkages can be introduced at the hydroxyl position to modulate lipophilicity and pharmacokinetic properties.

Experimental Workflow: Synthesis of an Ester Derivative

G start This compound reaction Esterification Reaction start->reaction reagent Acid Chloride (e.g., Benzoyl Chloride) in Pyridine reagent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Ester Derivative purification->product

Caption: Workflow for the synthesis of an ester derivative.

Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for this compound is not extensively reported in the public domain, the broader class of azepane derivatives has been evaluated against various biological targets. The following sections and data tables summarize the activities of structurally related compounds, providing insights into the potential of this chemical class.

Protein Kinase Inhibition

Azepane derivatives have shown significant potential as inhibitors of protein kinases, which are crucial targets in oncology. For example, derivatives of balanol, a natural product containing an azepane ring, have been optimized as potent inhibitors of Protein Kinase B (PKB/Akt).

Signaling Pathway: PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane_Inhibitor Azepane Derivative (e.g., Balanol Analog) Azepane_Inhibitor->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Table 1: In Vitro Activity of Azepane Derivatives as PKB-α Inhibitors [2]

Compound IDStructureIC50 (PKB-α) (nM)Plasma Stability
1 (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester5Unstable
4 N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide4Stable

Structure-Activity Relationship: The replacement of the plasma-unstable ester linkage in compound 1 with a more stable amide linkage in compound 4 maintained high inhibitory potency against PKB-α while significantly improving plasma stability.[2] This highlights the importance of the linker between the azepane ring and the benzoyl moiety for drug-like properties.

Cannabinoid Receptor Modulation

Derivatives of pyrazolo[5,1-f][1][3]naphthyridine containing an azepane carboxamide moiety have been identified as potent and selective antagonists or inverse agonists of the cannabinoid receptor 2 (CB2).

Table 2: Binding Affinity of Azepane Derivatives for Cannabinoid Receptors [4]

Compound IDR Group on CarboxamideKi (CB2) (nM)Selectivity (Ki CB1/Ki CB2)
8h Adamant-1-yl33173
8f Bornyl53>188
8j Myrtanyl67>149

Structure-Activity Relationship: The bulk and lipophilicity of the substituent on the carboxamide attached to the azepane ring appear to be critical for high affinity and selectivity for the CB2 receptor. The adamantyl group in compound 8h provided the highest affinity.[4]

Experimental Protocols for Biological Evaluation

In Vitro Protein Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase (e.g., PKB-α).

Protocol:

  • Reagents and Materials: Recombinant human PKB-α, appropriate substrate peptide, ATP (adenosine triphosphate), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate peptide, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (or remaining ATP) using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., CB2).

Protocol:

  • Reagents and Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand (e.g., [³H]CP-55,940 for CB2), test compounds, assay buffer, and scintillation cocktail.

  • Assay Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound (the concentration that displaces 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

G start Prepare reagents: Cell membranes, radioligand, test compounds incubation Incubate reagents to reach equilibrium start->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Scintillation counting to measure radioactivity washing->counting analysis Data analysis: Determine IC50 and Ki counting->analysis

Caption: Workflow for a radioligand binding assay.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery. Although comprehensive data on the parent compound is sparse, the diverse and potent biological activities exhibited by more complex molecules incorporating the azepane ring highlight its value as a privileged structure in medicinal chemistry. The synthetic routes are generally accessible, allowing for the generation of diverse chemical libraries for screening. The data presented on analogous compounds provides a strong rationale for the further investigation of this compound derivatives against a range of therapeutic targets, particularly in oncology and immunology. Future work should focus on the systematic exploration of the structure-activity relationships of this core scaffold to unlock its full therapeutic potential.

References

Uncharted Territory: The Biological Activity of 3-Azepan-1-ylpropan-1-ol Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and biological databases reveals a significant gap in the understanding of the mechanism of action for the chemical compound 3-Azepan-1-ylpropan-1-ol. Despite its availability from commercial chemical suppliers, there is currently no published research detailing its pharmacological properties, biological targets, or its effects on cellular signaling pathways. This lack of data prevents the construction of an in-depth technical guide as requested.

While information on this compound itself is absent, an analysis of its core chemical structures—the azepane ring and the amino alcohol functional group—can provide a speculative framework for its potential biological activities. This approach is based on the well-established principle of structure-activity relationships in pharmacology, where related molecules often exhibit similar biological effects.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, is a recurring motif in a diverse array of biologically active molecules. Its structural flexibility allows it to interact with a wide range of biological targets. Azepane derivatives have been successfully developed for various therapeutic applications, demonstrating activities such as:

  • Protein Kinase Inhibition: Certain azepane-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling.[1][2]

  • Histamine H3 Receptor Antagonism: The azepane ring is a key feature in some potent antagonists of the histamine H3 receptor, a target for neurological and inflammatory disorders.[3]

  • Broad Pharmacological Significance: The azepane motif is found in drugs with applications ranging from antidiabetic and anticancer to antiviral agents.[4][5]

The Amino Alcohol Functional Group: A Key Pharmacophore

The amino alcohol moiety is a well-recognized pharmacophore, a structural feature responsible for a molecule's biological activity. This functional group is present in numerous natural products and synthetic compounds with a broad spectrum of biological effects, including:

  • Antimicrobial and Antifungal Activity: Various amino alcohols have been synthesized and evaluated for their potential as antibiotics and antifungal agents.[6][7]

  • Insecticidal Properties: Certain amino alcohols have shown toxicity against insect cells, suggesting potential applications as insecticides.[8]

  • Diverse Biological Roles: Long-chain amino alcohols, in particular, have been shown to possess immunosuppressive, anti-inflammatory, and cytotoxic activities.[9]

Hypothetical Mechanism of Action: A Starting Point for Investigation

Given the known activities of its constituent parts, it is plausible that this compound could interact with biological systems in a number of ways. For instance, it could potentially act as a modulator of a G-protein coupled receptor (GPCR) or as an inhibitor of a specific enzyme.

To illustrate a potential, yet entirely speculative, mechanism, the following diagram depicts a hypothetical signaling pathway that a molecule with an azepane and amino alcohol structure might influence. It must be stressed that this is a generalized representation and is not based on any experimental data for this compound.

hypothetical_moa cluster_membrane Cell Membrane Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation Compound This compound (Hypothetical Ligand) Compound->Receptor Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A speculative signaling pathway for a hypothetical bioactive molecule.

Future Directions

The absence of biological data for this compound highlights an opportunity for new research. A logical first step would be to perform high-throughput screening against a panel of common biological targets to identify any potential activity. Should any "hits" be identified, further focused studies could be designed to elucidate the specific mechanism of action. This would involve a suite of experiments, including:

  • Binding Assays: To determine the affinity of the compound for its target.

  • Functional Assays: To measure the biological effect of the compound on its target.

  • Cell-based Assays: To understand the compound's effects in a cellular context.

  • In vivo Studies: To evaluate the compound's effects in a whole organism.

Until such studies are conducted, the mechanism of action of this compound in biological systems will remain unknown. The information presented here, based on the activities of its chemical motifs, should be considered purely as a guide for potential future investigation.

References

"3-Azepan-1-ylpropan-1-ol" review of existing literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Azepan-1-ylpropan-1-ol: Synthesis, Characterization, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of this compound, a tertiary amino alcohol incorporating the structurally significant azepane (hexamethyleneimine) heterocycle. A review of existing literature reveals that while the compound is commercially available as a chemical building block, detailed studies on its specific synthesis, biological activity, and mechanism of action are not extensively published. This document addresses this gap by presenting a plausible, detailed synthetic protocol based on established organic chemistry principles. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment. By contextualizing the molecule within the broader landscape of azepane-containing pharmaceuticals and amino alcohol pharmacophores, this guide explores its potential applications and provides a foundational resource for researchers in medicinal chemistry and drug development.

Introduction and Scientific Context

This compound (CAS No. 29194-89-6) is an organic molecule belonging to the amino alcohol class of compounds.[1] Its structure is characterized by a saturated seven-membered azepane ring linked via its nitrogen atom to a propan-1-ol chain. The azepane ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility which allows for effective interaction with biological targets.[2] As of 2019, over 20 drugs approved by the FDA contain this versatile heterocyclic motif, highlighting its importance in the development of therapeutic agents for a wide range of diseases.[2]

The propan-1-ol moiety is a primary alcohol, which, in conjunction with the tertiary amine of the azepane ring, defines the molecule as a tertiary amino alcohol. This functional group arrangement is a common pharmacophore found in many biologically active compounds, where it can participate in hydrogen bonding and ionic interactions with receptor sites. While specific research into the biological profile of this compound is limited, its structural components suggest potential for exploration in various therapeutic areas. This guide serves to consolidate the known information and provide a robust framework for its synthesis and evaluation.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 29194-89-6[1]
Molecular Formula C₉H₁₉NO[3]
Molecular Weight 157.25 g/mol [1]
Physical Form Liquid
SMILES String OCCCN1CCCCCC1
InChI Key KXFQCMKAQXWNSL-UHFFFAOYSA-N

Proposed Synthesis Pathway and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a highly efficient and logical route can be proposed based on the well-established nucleophilic addition of amines to epoxides. This method is a cornerstone of amino alcohol synthesis. The proposed two-step pathway involves the initial reaction of azepane with 3-chloropropan-1-ol.

Overall Reaction: Azepane + 3-Chloropropan-1-ol → this compound

The causality for this synthetic choice rests on its reliability and atom economy. Azepane acts as a potent nucleophile, readily attacking the electrophilic carbon of the chloropropanol. The use of a base is critical to deprotonate the secondary amine of azepane, increasing its nucleophilicity, and to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product.

G A Starting Materials: Azepane 3-Chloropropan-1-ol B Step 1: Nucleophilic Substitution Solvent: Acetonitrile (ACN) Base: K₂CO₃ Temperature: Reflux (82°C) A->B Reaction Setup C Intermediate Mixture: Product, Unreacted SMs, Salt (KCl) B->C Reaction Progress D Step 2: Workup & Isolation 1. Filtration to remove KCl & K₂CO₃ 2. Solvent removal via Rotary Evaporation C->D Post-Reaction E Crude Product D->E Isolation F Step 3: Purification Vacuum Distillation or Column Chromatography E->F Purification G Final Product: This compound (Purity >95%) F->G Final Isolation G start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) start->ms ir Infrared (IR) Spectroscopy (Functional Group ID) start->ir hplc HPLC/GC (Purity Assessment) start->hplc final Verified Compound (Structure & Purity Confirmed) nmr->final Correct Shifts & Integration ms->final Correct m/z ir->final O-H & C-N Stretch hplc->final Single Major Peak (>95%) G core This compound Azepane Ring Propanol Linker prop1 Pharmacokinetic Modulation (Lipophilicity, Flexibility) core:f1->prop1 Contributes to prop2 Pharmacodynamic Interactions (H-bonding, Ionic Interactions) core:f2->prop2 Enables prop3 Lead for CNS Agents (e.g., Antipsychotics) core:f0->prop3 prop4 Scaffold for Antimicrobials core:f0->prop4

References

Commercial Availability and Synthetic Strategies for 3-Azepan-1-ylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azepan-1-ylpropan-1-ol, a chemical entity featuring a seven-membered azepane ring linked to a propanol moiety, holds potential as a building block in medicinal chemistry and drug development. The azepane scaffold is a recognized pharmacophore present in numerous biologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a plausible synthetic protocol based on established chemical principles, and presents a logical workflow for its preparation. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on its chemical aspects to empower researchers in their discovery and development endeavors.

Commercial Availability

This compound is available from various chemical suppliers, catering to the needs of research and development laboratories. The purity and available quantities can vary between suppliers. Below is a summary of commercial sources for this compound.

SupplierProduct Name/NumberPurityQuantity/PackagingLocation
MOLBASE 3-(azepan-1-yl)propan-1-ol98%1 kgChina Hangzhou
MOLBASE This compound98%1 kgChina Zhengzhou
Sigma-Aldrich This compound, AldrichCPRNot specifiedInquire for detailsGlobal
BLDpharm 3-(Azepan-1-yl)propan-1-olInquire for detailsInquire for detailsGlobal
Echemi 3-(Azepan-1-yl)propan-1-ol hydrochlorideInquire for detailsMultiple suppliers listedGlobal

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Proposed Synthesis Protocol

Reaction Scheme:

Step-by-Step Methodology:

Materials:

  • Azepane

  • 3-Chloropropan-1-ol

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add azepane (1.0 equivalent) and acetonitrile.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) to the stirred solution. Subsequently, add 3-chloropropan-1-ol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the components in this technical guide.

G cluster_synthesis Synthetic Workflow A Reaction Setup: Azepane, K2CO3, Acetonitrile B Addition of 3-Chloropropan-1-ol A->B C Reflux (12-24h) B->C D Work-up: Filtration & Solvent Removal C->D E Extraction: DCM/EtOAc & Washes D->E F Drying & Concentration E->F G Purification: Vacuum Distillation or Chromatography F->G H Pure this compound G->H

Caption: Proposed workflow for the synthesis of this compound.

G cluster_guide Technical Guide Structure Core This compound Availability Commercial Availability Core->Availability Synthesis Proposed Synthesis Core->Synthesis Applications Potential Applications (Medicinal Chemistry Building Block) Core->Applications Workflow Experimental Workflow Synthesis->Workflow

Caption: Logical structure of this in-depth technical guide.

Potential Applications in Drug Development

While specific biological data for this compound is scarce, the azepane ring is a key structural motif in many biologically active compounds. Derivatives of azepane have been investigated for a range of therapeutic applications, including as antipsychotic and antimicrobial agents. Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential pharmacological activity. Its bifunctional nature, possessing both a nucleophilic secondary amine (within the azepane ring, post-reaction) and a hydroxyl group, allows for diverse chemical modifications and the generation of compound libraries for screening in various disease models. Researchers can utilize this molecule as a scaffold to explore new chemical space in the pursuit of novel therapeutics.

3-Azepan-1-ylpropan-1-ol: A Technical Guide to Purity and Specifications for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and specifications of 3-Azepan-1-ylpropan-1-ol (CAS No. 29194-89-6) for research use. This document is intended to assist researchers, scientists, and drug development professionals in understanding and applying the quality parameters of this versatile chemical intermediate.

Compound Profile

This compound is a bifunctional organic molecule containing a tertiary amine within an azepane ring and a primary alcohol. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its utility in research and development necessitates a thorough understanding of its quality attributes to ensure the reliability and reproducibility of experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 29194-89-6
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 245-247 °C (Predicted)
Density Approximately 0.95-0.97 g/mL (Predicted)
Solubility Soluble in water and most organic solvents
Storage Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere.

Specifications for Research Use

For research applications, this compound should meet stringent quality specifications to ensure the integrity of experimental results. The following table summarizes the typical specifications for a research-grade sample of this compound.

ParameterSpecificationTest Method
Purity (by GC) ≥ 98.0%Gas Chromatography (GC-FID)
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR, MS
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents To be reported (typically ≤ 0.5% total)Headspace Gas Chromatography (HS-GC)
Elemental Analysis C: 68.74±0.4%, H: 12.18±0.4%, N: 8.91±0.4%Combustion Analysis

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the specifications are provided below. These protocols are based on established analytical principles for similar amino alcohol compounds and serve as a guide for quality control.

Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound by quantifying the main component and any volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane or methanol.

  • Inject the prepared sample into the GC system.

Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Expected Chemical Shifts (Predicted, in CDCl₃):

    • ~3.6 ppm (triplet, 2H, -CH₂-OH)

    • ~2.5-2.7 ppm (multiplet, 6H, -N-CH₂- and azepane protons adjacent to N)

    • ~1.5-1.8 ppm (multiplet, 10H, remaining azepane and propyl chain protons)

    • A broad singlet for the -OH proton, which may be exchangeable with D₂O.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (Predicted, in CDCl₃):

    • ~62 ppm (-CH₂-OH)

    • ~55-58 ppm (azepane carbons adjacent to N and -N-CH₂- of propyl chain)

    • ~25-30 ppm (remaining aliphatic carbons)

Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the sample.

Instrumentation:

  • Coulometric or Volumetric Karl Fischer Titrator.

Methodology:

  • Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.

  • Inject a known weight of the this compound sample into the titration cell.

  • The instrument will automatically titrate the water and provide the water content as a percentage. Given the amine nature of the compound, a reagent formulated for bases may be necessary to avoid side reactions.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a research-grade chemical like this compound.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Checks cluster_2 Analytical Testing cluster_3 Data Review and Disposition cluster_4 Final Action Raw_Material Receipt of This compound Batch Sampling Representative Sampling Raw_Material->Sampling Documentation Documentation Review (Supplier CoA) Raw_Material->Documentation Purity_GC Purity Assay (GC-FID) Sampling->Purity_GC Identity_NMR Identity Confirmation (NMR, IR, MS) Sampling->Identity_NMR Water_KF Water Content (Karl Fischer) Sampling->Water_KF Residual_Solvents Residual Solvents (HS-GC) Sampling->Residual_Solvents Elemental_Analysis Elemental Analysis Sampling->Elemental_Analysis Data_Review Review of All Analytical Data Purity_GC->Data_Review Identity_NMR->Data_Review Water_KF->Data_Review Residual_Solvents->Data_Review Elemental_Analysis->Data_Review Specification_Check Meets Specifications? Data_Review->Specification_Check Release Release for Research Use Specification_Check->Release Yes Reject Reject Batch (Out of Specification) Specification_Check->Reject No Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_product Final Product Azepane Azepane Michael_Addition Michael Addition Azepane->Michael_Addition Acrolein Acrolein Acrolein->Michael_Addition Intermediate_Aldehyde 3-(Azepan-1-yl)propanal Michael_Addition->Intermediate_Aldehyde Reduction Reduction (e.g., NaBH₄) Final_Product This compound Reduction->Final_Product Intermediate_Aldehyde->Reduction

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Azepan-1-ylpropan-1-ol, a valuable amino alcohol intermediate in pharmaceutical research and development. The azepane moiety is a significant structural motif in numerous biologically active molecules.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution of 3-chloro-1-propanol with azepane (also known as hexamethyleneimine). The reaction proceeds via N-alkylation of the secondary amine.

Chemical Equation:

The hydrogen chloride byproduct is subsequently neutralized by the addition of a base, such as potassium hydroxide.

Experimental Protocol

This protocol is based on established methodologies for N-alkylation of cyclic amines.

Materials and Equipment

Reagents:

  • Azepane (Hexamethyleneimine)

  • 3-Chloro-1-propanol

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine azepane and absolute ethanol. Stir the mixture to ensure homogeneity.

  • Addition of Alkylating Agent: To the stirred solution of azepane, add 3-chloro-1-propanol. A typical molar ratio is a slight excess of the amine to ensure complete consumption of the alkylating agent. However, a reported synthesis uses a 2:1 molar ratio of azepane to 3-chloro-1-propanol.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 18 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Add a solution of potassium hydroxide (a slight molar excess relative to the 3-chloro-1-propanol used) in a small amount of water or ethanol. Heat the mixture to reflux for an additional 45 minutes to neutralize the formed hydrochloric acid and precipitate potassium chloride.[1]

  • Isolation of Crude Product: Cool the mixture to room temperature. Filter the solid potassium chloride and wash the solid with a small amount of ethanol. Combine the filtrate and the washings.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound. The final product can be purified by vacuum distillation.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 88%[1]
Boiling Point 136 °C at 21 mmHg[1]
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Elemental Analysis (N) Calculated: 8.91%, Found: 8.30%[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start Materials: Azepane & 3-Chloro-1-propanol in Ethanol reflux Reflux for 18 hours start->reflux Heat neutralization Add KOH & Reflux reflux->neutralization filtration Filter KCl neutralization->filtration evaporation Solvent Removal filtration->evaporation extraction Liquid-Liquid Extraction evaporation->extraction drying Dry Organic Layer extraction->drying final_evaporation Solvent Removal drying->final_evaporation distillation Vacuum Distillation final_evaporation->distillation end end distillation->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Role of 3-Azepan-1-ylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential applications of 3-Azepan-1-ylpropan-1-ol , a valuable building block for the creation of pharmaceutical intermediates. The azepane scaffold is a significant structural motif in medicinal chemistry, found in numerous biologically active molecules and FDA-approved drugs.[1] Its conformational flexibility can be key to a molecule's biological activity. This amino alcohol, combining the features of the azepane ring with a propanol chain, represents a versatile starting point for the synthesis of more complex drug candidates.

Synthesis of the Intermediate: this compound

The synthesis of this compound can be efficiently achieved through the nucleophilic substitution of a suitable 3-halopropanol with azepane (hexamethyleneimine). A representative protocol is detailed below.

Reaction Scheme: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product Azepane Azepane Reaction + Azepane->Reaction Ethanol, Reflux Chloropropanol 3-Chloro-1-propanol Chloropropanol->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-(3-hydroxypropyl)azepane.[2]

Materials:

  • Azepane

  • 3-Chloro-1-propanol

  • Ethanol

  • Potassium Hydroxide (KOH)

Procedure:

  • A solution of azepane (1.0 mol) and 3-chloro-1-propanol (0.5 mol) in 500 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained for 18 hours.

  • After cooling, the mixture is treated with potassium hydroxide (0.55 mol).

  • The mixture is then heated to reflux for an additional 45 minutes.

  • Upon cooling to room temperature, the precipitated salts are removed by filtration.

  • The ethanol is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.[2]

Quantitative Data: Synthesis of this compound
ParameterValueReference
Yield 88%[2]
Boiling Point 136 °C at 21 mmHg[2]
Reactant Ratio 2:1 (Azepane:3-Chloro-1-propanol)[2]
Solvent Ethanol[2]
Reaction Time 18.75 hours (total)[2]

Application in the Synthesis of a Hypothetical Pharmaceutical Intermediate

The primary alcohol of this compound is a key functional group that can be readily derivatized. A common and important transformation in medicinal chemistry is the Williamson ether synthesis, which can be used to couple the amino alcohol to an aromatic system, a prevalent feature in many pharmaceutical agents. This section outlines a hypothetical protocol for the synthesis of 1-(3-(4-nitrophenoxy)propyl)azepane , a potential intermediate for various downstream applications.

Reaction Scheme: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_product Product AminoAlcohol This compound Reaction + AminoAlcohol->Reaction NaH, Anhydrous THF ArylHalide 1-Fluoro-4-nitrobenzene ArylHalide->Reaction Product 1-(3-(4-Nitrophenoxy)propyl)azepane Reaction->Product

Caption: Synthesis of a hypothetical pharmaceutical intermediate.

Experimental Protocol: Synthesis of 1-(3-(4-Nitrophenoxy)propyl)azepane (Hypothetical)

This protocol is based on general procedures for Williamson ether synthesis involving amino alcohols.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Fluoro-4-nitrobenzene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Add anhydrous THF to the flask and cool to 0 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Aryl Halide Addition: The reaction mixture is cooled to 0 °C, and a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is cooled to 0 °C and carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution. The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-(3-(4-nitrophenoxy)propyl)azepane.

Representative Quantitative Data (Hypothetical)
ParameterRepresentative Value
Yield 75-85%
Purity (by HPLC) >98%
Reactant Ratio 1:1:1.2 (Amino alcohol:Aryl halide:Base)
Solvent Anhydrous THF
Reaction Time 6-8 hours
Temperature Reflux (approx. 66 °C)

Logical Workflow and Potential Biological Significance

The synthesized intermediate, 1-(3-(4-nitrophenoxy)propyl)azepane , can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then be functionalized to introduce a wide range of pharmacophores. The azepane-ether-aniline scaffold is a common feature in compounds targeting G-protein coupled receptors (GPCRs) or ion channels.

General Experimental and Drug Discovery Workflow

G A Synthesis of This compound B Synthesis of Aryloxypropylamine Intermediate (Williamson Ether Synthesis) A->B C Further Functionalization (e.g., Nitro Reduction, Amide Coupling) B->C D Library of Analogues C->D E In Vitro Screening (Target Binding, Functional Assays) D->E F Lead Optimization E->F

Caption: A typical drug discovery workflow.

Hypothetical Signaling Pathway Interaction

A drug candidate derived from this intermediate could potentially act as a ligand for a cell surface receptor, initiating a downstream signaling cascade.

G cluster_membrane Cell Membrane Receptor Receptor (e.g., GPCR) Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activation Drug Drug Candidate (Azepane Derivative) Drug->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A SecondMessenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

References

Application Notes and Protocols: 3-Azepan-1-ylpropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azepan-1-ylpropan-1-ol is a heterocyclic organic compound featuring a seven-membered azepane ring linked to a propanol side chain. The azepane moiety is a significant structural motif in medicinal chemistry, present in over 20 FDA-approved drugs, and is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. While specific biological data and detailed medicinal chemistry applications for this compound are not extensively documented in publicly available literature, its structural components suggest its potential as a valuable building block and lead compound in drug discovery.

These application notes provide a summary of the potential applications of this compound based on the activities of structurally related compounds. It also includes a plausible, detailed protocol for its synthesis, derived from established chemical principles for analogous amino alcohols.

Potential Medicinal Chemistry Applications

The structural characteristics of this compound, namely the flexible azepane ring and the propanol linker, make it an attractive scaffold for the synthesis of novel therapeutic agents. Derivatives of this compound could be investigated for a variety of pharmacological targets.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationalePotential Molecular Targets
Oncology The azepane scaffold is present in several anticancer agents.Protein Tyrosine Phosphatases (PTPN1, PTPN2), Kinases, Tubulin
Infectious Diseases Azepane derivatives have shown antimicrobial properties.Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis
Neuroscience The propanolamine core is found in many CNS-active drugs.Dopamine receptors, Serotonin receptors, Acetylcholinesterase

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound, adapted from general methods for the synthesis of amino alcohols. The synthesis involves the reduction of a corresponding ester or carboxylic acid, which can be prepared by the Michael addition of azepane to an acrylate.

Materials:

  • Azepane

  • Ethyl acrylate

  • Ethanol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and hotplate

Procedure:

Step 1: Synthesis of Ethyl 3-(azepan-1-yl)propanoate

  • In a 250 mL round-bottom flask, dissolve azepane (1.0 eq) in ethanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl acrylate (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(azepan-1-yl)propanoate. The crude product can be purified by vacuum distillation.

Step 2: Reduction of Ethyl 3-(azepan-1-yl)propanoate to this compound

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care in an inert atmosphere (e.g., under argon or nitrogen) and in a fume hood.

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude ethyl 3-(azepan-1-yl)propanoate (1.0 eq) from Step 1 in anhydrous diethyl ether or THF (50 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.

Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway where derivatives of this compound could be active, based on the known pharmacology of similar compounds.

G cluster_0 Synthesis Workflow Azepane Azepane MichaelAddition Michael Addition Azepane->MichaelAddition EthylAcrylate Ethyl Acrylate EthylAcrylate->MichaelAddition Ester Ethyl 3-(azepan-1-yl)propanoate MichaelAddition->Ester Reduction Reduction (LiAlH4) Ester->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PTPN1_PTPN2 PTPN1 / PTPN2 Receptor->PTPN1_PTPN2 Dephosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Azepane Derivative Inhibitor->PTPN1_PTPN2 Inhibition

Caption: Inhibition of PTPN1/PTPN2 signaling by a hypothetical azepane derivative.

Disclaimer: The information provided in these application notes is intended for research use only. The experimental protocols are based on established chemical principles and may require optimization. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all applicable safety guidelines. The biological activities mentioned are based on structurally related compounds and are not confirmed for this compound itself.

Application Notes and Protocols for N-Alkylation with 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other biologically active compounds. This document provides a detailed experimental protocol for the N-alkylation of a model substrate using 3-Azepan-1-ylpropan-1-ol, a versatile building block containing a secondary amine within a seven-membered ring and a primary alcohol functionality. The azepane motif is a significant scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.

The protocol described herein focuses on reductive amination, a widely used and highly efficient method for the formation of carbon-nitrogen bonds.[1][2][3] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine of this compound with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine.[1][4] This method offers excellent control over the degree of alkylation, avoiding the common issue of over-alkylation often encountered with alkyl halides.[2]

General Reaction Scheme

The general reaction for the N-alkylation of this compound via reductive amination is depicted below:

Experimental Protocol: N-Alkylation of this compound with a Model Aldehyde

This protocol details the N-alkylation of this compound with a representative aldehyde, such as benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound (CAS: 29194-89-6)[5]

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and equipment for purification (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add benzaldehyde (1.1 equivalents) to the solution at room temperature.

  • Stirring: Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Data Presentation

Table 1: Representative Quantitative Data for N-Alkylation via Reductive Amination

EntrySubstrate 1Substrate 2Reducing AgentSolventReaction Time (h)Yield (%)
1This compoundBenzaldehydeNaBH(OAc)₃DCM4-8>90
2This compoundAcetoneNaBH₃CNMeOH6-1285-95

Note: The data presented in this table are representative examples based on typical yields for reductive amination reactions and should be considered illustrative. Actual yields may vary depending on the specific reaction conditions and the nature of the substrates.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_aldehyde Add Aldehyde (e.g., Benzaldehyde) dissolve->add_aldehyde stir Stir at RT (30-60 min) add_aldehyde->stir add_reducing_agent Add NaBH(OAc)₃ portion-wise stir->add_reducing_agent monitor Monitor reaction (TLC/LC-MS) add_reducing_agent->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography end End (Pure Product) chromatography->end

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the key transformations and intermediates in the reductive amination process.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product amine This compound (Secondary Amine) iminium Iminium Ion amine->iminium Reaction with Carbonyl carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') carbonyl->iminium product N-alkylated Product (Tertiary Amine) iminium->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: Key species and transformations in the reductive amination pathway.

References

Application Note: High-Throughput Screening Assays Involving 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Azepan-1-ylpropan-1-ol is a chemical compound with potential applications in various biological screening campaigns. High-throughput screening (HTS) provides a rapid and efficient method to evaluate the biological activity of such compounds against a wide array of targets. This document outlines a generalized framework and protocols for employing this compound in HTS assays, focusing on common assay formats and methodologies. While specific public data on HTS assays for this exact molecule is limited, the following protocols can be adapted based on the biological question and target of interest.

General Assay Development Workflow

The successful implementation of an HTS campaign involving this compound requires a systematic approach to assay development and validation. The workflow ensures the robustness, reliability, and relevance of the screening data.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation & Screening cluster_2 Phase 3: Post-Screening A Target Identification and Validation B Assay Principle Selection A->B C Reagent Procurement and QC B->C D Assay Miniaturization (e.g., 384-well) C->D E Assay Optimization (e.g., concentrations, incubation) D->E F Z'-factor Determination E->F G Pilot Screen (Small Compound Set) F->G H Full-Plate HTS with This compound G->H I Hit Identification and Confirmation H->I J Dose-Response Analysis (IC50/EC50) I->J K Secondary Assays J->K L Mechanism of Action Studies K->L

Caption: A generalized workflow for developing and executing a high-throughput screening campaign.

Example Application: G-Protein Coupled Receptor (GPCR) Signaling Pathway

A common application for novel small molecules is the modulation of GPCR signaling. The following diagram illustrates a hypothetical signaling cascade that could be targeted by this compound.

GPCR_Signaling compound This compound receptor GPCR compound->receptor Binds to g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Protocols

The following are example protocols that can be adapted for screening this compound.

Cell-Based GPCR Activity Assay (cAMP Measurement)

This protocol is designed to measure the effect of this compound on the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reference agonist and antagonist

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well white, solid-bottom assay plates

Protocol:

  • Cell Seeding: Seed HEK293-GPCR cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the reference agonist and antagonist.

  • Compound Addition: Remove the cell culture medium and add 20 µL of assay buffer. Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add assay buffer with DMSO (vehicle control), reference agonist (positive control), or reference antagonist.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a compatible plate reader (e.g., for HTRF, read at 620 nm and 665 nm).

Biochemical Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound stock solution

  • Reference kinase inhibitor

  • Kinase activity detection kit (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well white, low-volume assay plates

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at appropriate concentrations.

  • Compound Addition: Add 50 nL of this compound from a dilution series to the wells of the 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the detection reagent from the kinase activity kit according to the manufacturer's instructions.

  • Signal Measurement: Read the luminescence or fluorescence signal on a plate reader.

Data Presentation

Quantitative data from HTS assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical HTS Data for this compound

Assay TypeTargetParameterValueZ'-factor
Cell-BasedGPCR Target XEC50 (µM)8.20.78
BiochemicalKinase Target YIC50 (µM)15.60.85
Cell ViabilityHEK293CC50 (µM)> 1000.91

Table 2: Example Dose-Response Data for GPCR Target X

Concentration (µM)% Activity
10098.5
3085.2
1055.1
320.3
18.9
0.32.1
0.10.5

Concluding Remarks

The protocols and workflows presented here provide a foundational framework for the high-throughput screening of this compound. The specific details of the assays, including cell lines, recombinant proteins, and detection technologies, should be tailored to the scientific objectives of the screening campaign. Rigorous assay validation, including the determination of the Z'-factor, is crucial for ensuring the quality and reliability of the HTS data. Subsequent hit validation and mechanism of action studies will be necessary to fully characterize the biological activity of this compound.

Application Notes and Protocols for 3-Azepan-1-ylpropan-1-ol in CNS Disorder Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Investigation of "3-Azepan-1-ylpropan-1-ol" as a Novel Therapeutic Agent for Central Nervous System (CNS) Disorders.

Disclaimer: this compound is an investigational compound. The following application notes and protocols are provided as a hypothetical framework for its evaluation as a Dopamine D2 receptor agonist. All data presented is illustrative and not based on experimentally validated results for this specific molecule.

Introduction

Central nervous system (CNS) disorders, such as schizophrenia, Parkinson's disease, and depression, represent a significant global health burden. A key molecular target in the treatment of several of these disorders is the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR).[1][2] The D2R is crucial in modulating dopaminergic signaling, which is integral to motor control, motivation, and cognition.[3] Dysregulation of D2R activity is implicated in the pathophysiology of numerous psychiatric and neurological diseases.[4]

This document outlines a hypothetical framework for the preclinical evaluation of a novel small molecule, this compound, as a potential D2R agonist for the treatment of CNS disorders. D2R agonists have therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[2] The protocols described herein cover fundamental in vitro assays to characterize the binding affinity and functional activity of this compound at the human D2R.

Hypothesized Mechanism of Action

This compound is hypothesized to act as an agonist at the Dopamine D2 receptor. Upon binding, it is proposed to activate the receptor, leading to the inhibition of adenylyl cyclase via the Gαi/o subunit of its coupled G protein.[5][6] This action results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger, thereby modulating downstream cellular signaling pathways.

D2R_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/o βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Compound This compound (Agonist) Compound->D2R Binds ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Leads to

Figure 1: Hypothesized D2R Agonist Signaling Pathway.

Data Presentation: Hypothetical In Vitro Pharmacology

The following tables summarize the hypothetical binding affinity and functional potency of this compound at the human Dopamine D2 receptor. This data is presented to serve as a template for the analysis of experimental results.

Table 1: Radioligand Binding Affinity of this compound at Human D2 Receptor

CompoundRadioligandReceptor SourceKi (nM)
This compound[3H]-SpiperoneHEK293 cells expressing hD2R8.5
Dopamine (Reference)[3H]-SpiperoneHEK293 cells expressing hD2R20
Haloperidol (Reference)[3H]-SpiperoneHEK293 cells expressing hD2R1.2

Ki (inhibition constant) values are hypothetical and would be determined via competitive radioligand binding assays.

Table 2: Functional Activity of this compound in a cAMP Inhibition Assay

CompoundAssay TypeCell LineEC50 (nM)% Inhibition (Emax)
This compoundcAMP InhibitionCHO-K1 cells expressing hD2R15.295%
Quinpirole (Reference)cAMP InhibitionCHO-K1 cells expressing hD2R5.0100%

EC50 (half-maximal effective concentration) and Emax (maximum effect) values are hypothetical and would be determined from concentration-response curves in a functional assay.

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human D2 receptor.[7][8]

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Non-specific Determinant: Haloperidol (10 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester and scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane preparation (5-10 µg protein).

    • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of each dilution of this compound, 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total Binding - NSB.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of this compound to inhibit the production of cAMP following D2 receptor activation.[9][10]

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human D2 receptor.

  • Assay Medium: Serum-free cell culture medium.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase).

  • Test Compound: this compound.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the CHO-K1-hD2R cells into 384-well plates and culture overnight to reach 80-90% confluency.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay medium.

    • Aspirate the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Stimulation: Add forskolin to all wells (except for baseline controls) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

  • Second Incubation: Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis:

  • Normalize the data to the control wells (forskolin alone).

  • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound.

  • Determine the EC50 and Emax values from the resulting concentration-response curve using non-linear regression.

Preclinical Development Workflow

The characterization of this compound would follow a structured preclinical development path to assess its potential as a CNS therapeutic.

Preclinical_Workflow cluster_discovery In Vitro Discovery & Optimization cluster_preclinical In Vivo Preclinical Development A Primary Screening (Binding & Functional Assays) B Lead Optimization (SAR Studies) A->B C Selectivity Profiling (Off-target screening) B->C D ADME-Tox Profiling (In Vitro) C->D E Pharmacokinetics (PK) (Rodent models) D->E F Efficacy Studies (Animal models of CNS disorders) E->F G Safety & Toxicology (GLP studies) F->G IND IND-Enabling Studies & Filing G->IND

Figure 2: Preclinical Drug Discovery Workflow for a Novel CNS Compound.

This workflow outlines the progression from initial in vitro characterization to in vivo studies necessary to support an Investigational New Drug (IND) application.[11][12] Following initial hit identification and optimization, promising candidates like this compound would undergo extensive in vivo testing to evaluate their pharmacokinetic properties, efficacy in relevant animal models of CNS disorders, and a comprehensive safety and toxicology profile under Good Laboratory Practice (GLP) conditions.

References

Application Notes: The Azepane Scaffold in the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with the binding sites of various biological targets, including protein kinases. While the specific molecule "3-Azepan-1-ylpropan-1-ol" is not extensively documented as a direct kinase inhibitor, the broader azepane moiety is a key component in a range of potent and selective kinase inhibitors. These inhibitors often target critical nodes in signaling pathways implicated in cancer, inflammation, and other diseases.

This document provides an overview of the application of the azepane scaffold in the design of novel kinase inhibitors, with a focus on Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA). It includes a summary of quantitative data, detailed experimental protocols for inhibitor evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Azepane-Containing Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative azepane-containing compounds against their target kinases.

Table 1: Inhibition of PKBα and PKA by Azepane Derivatives [1][2]

Compound IDTarget KinaseIC50 (nM)Notes
1 PKBα5Original lead compound, plasma unstable.
PKA-
4 PKBα4Plasma stable, optimized lead compound.
PKA-

Table 2: Activity of Other Azepane-Containing Kinase Inhibitors (Illustrative Examples)

Compound ClassTarget KinaseReported ActivityReference
Tetrahydropyrrolo-diazepenonesERK2Potent inhibition[3]
AzabenzimidazolesJAK1Selective inhibition[4]
Biphenyloxy-alkyl-azepanesH3 Receptor LigandsHigh affinity (antagonist activity)[5]
Thienopyrimidine DerivativesBTKNanomolar inhibition[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways of two key kinases targeted by azepane-containing inhibitors: PKB/Akt and PKA.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN Dephosphorylation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->Akt Inhibition

Figure 1: The PI3K/Akt Signaling Pathway and Point of Inhibition.

PKA_Signaling GPCR G-Protein Coupled Receptor (GPCR) G_Protein G Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Conversion ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binding PKA_active Active PKA (2C) PKA_inactive->PKA_active Dissociation Substrates Substrate Proteins PKA_active->Substrates Phosphorylation Phosphorylated_Substrates Phosphorylated Substrates Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->PKA_active Inhibition

Figure 2: The PKA Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of azepane-containing kinase inhibitors.

I. Synthesis of a Representative Azepane-Based Kinase Inhibitor

The following is a general, illustrative procedure for the synthesis of an azepane-containing kinase inhibitor, based on the synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (Compound 4).[1]

Synthesis_Workflow Start Starting Materials: - Protected Azepane Diamine - Substituted Benzoic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Deprotection Deprotection (e.g., TFA) Coupling->Deprotection Second_Coupling Second Amide Coupling with Isonicotinic Acid Deprotection->Second_Coupling Purification Purification (e.g., HPLC) Second_Coupling->Purification Final_Product Final Azepane-based Kinase Inhibitor Purification->Final_Product

Figure 3: General Synthetic Workflow for an Azepane-based Kinase Inhibitor.

Materials:

  • Appropriately protected (e.g., Boc) (3R,4R)-azepane-3,4-diamine

  • 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid

  • Isonicotinic acid

  • Coupling agents (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, triethylamine)

  • Deprotection agent (e.g., trifluoroacetic acid)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC column, solvents)

Procedure:

  • First Amide Coupling: Dissolve the protected azepane diamine and the substituted benzoic acid in an anhydrous solvent such as DMF. Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA). Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., DCM) and add the deprotection agent (e.g., TFA). Stir at room temperature until the protecting group is completely removed (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure.

  • Second Amide Coupling: Dissolve the deprotected intermediate and isonicotinic acid in an anhydrous solvent (e.g., DMF). Add a coupling agent and an amine base. Stir the reaction at room temperature until completion.

  • Final Purification: Perform an aqueous work-up as described in step 2. Purify the final compound by preparative HPLC to obtain the desired azepane-based kinase inhibitor. Characterize the final product by NMR and mass spectrometry.

II. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method to determine the IC50 value of a test compound against a purified kinase.

Kinase_Assay_Workflow Compound_Prep Prepare serial dilutions of Azepane Inhibitor Incubation Incubate with inhibitor at various concentrations Compound_Prep->Incubation Reaction_Setup Set up kinase reaction: - Purified Kinase - Substrate (e.g., peptide) - ATP (can be radiolabeled) Reaction_Setup->Incubation Detection Detect kinase activity: - Phosphorylation of substrate Incubation->Detection Analysis Data analysis: - Plot activity vs. concentration - Calculate IC50 Detection->Analysis

Figure 4: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase (e.g., PKBα, PKA)

  • Specific peptide substrate for the kinase (e.g., Kemptide for PKA)[7]

  • Test compound (azepane derivative)

  • ATP ([γ-32P]ATP for radiometric assay, or unlabeled ATP for luminescence-based assays)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 96-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based assay)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the specific substrate. Add the serially diluted test compound or DMSO (vehicle control).

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.[7]

    • Luminescence-based Assay: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

III. Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with an activated PI3K/Akt pathway)

  • Cell culture medium and supplements

  • Test compound (azepane derivative)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PKA substrate)[8][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Akt) overnight at 4°C.[9]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[10]

  • Data Analysis: Quantify the band intensities using densitometry software. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt) and a loading control (e.g., β-actin or GAPDH). Normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The azepane scaffold represents a valuable building block in the design of novel and potent kinase inhibitors. Its unique structural properties facilitate strong and selective interactions within the ATP-binding pocket of various kinases. The data and protocols presented herein provide a framework for the discovery, characterization, and optimization of new azepane-based kinase inhibitors for therapeutic development. Further exploration of this versatile scaffold is likely to yield additional promising drug candidates targeting a wide range of kinases involved in human disease.

References

Analytical methods for the quantification of "3-Azepan-1-ylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Azepan-1-ylpropan-1-ol is a tertiary amino alcohol with potential applications in pharmaceutical and chemical research. Accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. Due to the absence of a strong chromophore, standard analytical techniques such as UV-visible spectroscopy are not sufficiently sensitive for trace-level quantification. These application notes propose two robust and sensitive analytical methods for the determination of this compound in various matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A third method, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), is also presented as a viable alternative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for the development of analytical methods.

PropertyValueSource/Justification
Molecular FormulaC₉H₁₉NOBased on structure
Molecular Weight157.25 g/mol Based on structure
AppearancePredicted to be a liquidAnalogy to similar small molecules
Boiling PointEstimated to be >200 °CStructure-based prediction
pKa (tertiary amine)~9-10Typical for tertiary amines
UV AbsorbanceNo significant chromophoreStructure lacks conjugated systems

Proposed Analytical Methods Overview

Three primary analytical methods are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be employed to improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for complex biological matrices and trace-level quantification without the need for derivatization.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A universal detection method that does not rely on the optical properties of the analyte, making it suitable for non-chromophoric compounds.

The following table summarizes the expected performance characteristics of the proposed analytical methods. These are target values for method development and validation.

ParameterGC-MS (with Derivatization)LC-MS/MSHPLC-CAD
Linearity (r²) > 0.995> 0.998> 0.990
Range 1 - 1000 ng/mL0.1 - 500 ng/mL10 - 2000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL0.1 ng/mL10 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 10%< 5%< 15%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of this compound in a relatively clean matrix, such as a drug substance or a simple formulation. Derivatization with a silylating agent is proposed to improve volatility and peak shape.

a. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane).

  • Transfer 100 µL of the sample solution to a GC vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (specific m/z values to be determined during method development).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex matrices like plasma or urine.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be determined by infusion experiments.

Method 3: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantification of this compound in bulk drug substance and formulations where high sensitivity is not required.

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample.

  • Dissolve in and dilute to 50 mL with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

  • HPLC System: Thermo Scientific Vanquish Flex UHPLC system or equivalent.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: C18 reverse-phase column (e.g., Acclaim 120 C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Nebulizer Gas (Nitrogen): As recommended by the manufacturer.

Visualizations

Analytical_Method_Selection_Workflow start Start: Quantification of This compound matrix_complexity Assess Matrix Complexity start->matrix_complexity sensitivity_req Define Sensitivity Requirement matrix_complexity->sensitivity_req Low Complexity (e.g., Drug Substance) lc_msms LC-MS/MS matrix_complexity->lc_msms High Complexity (e.g., Plasma, Urine) gc_ms GC-MS (with Derivatization) sensitivity_req->gc_ms Moderate Sensitivity (1-10 ng/mL) sensitivity_req->lc_msms High Sensitivity (<1 ng/mL) hplc_cad HPLC-CAD sensitivity_req->hplc_cad Low Sensitivity (>10 ng/mL) end End: Method Validation and Routine Analysis gc_ms->end lc_msms->end hplc_cad->end

Caption: Analytical method selection workflow.

GC_MS_Workflow sample_prep Sample Preparation (Dissolution) derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (HP-5ms column) gc_injection->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_detection MS Detection (SIM) ei_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: GC-MS experimental workflow.

LC_MSMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_injection LC Injection sample_prep->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization msms_detection MS/MS Detection (MRM) esi_ionization->msms_detection data_analysis Data Analysis (Quantification) msms_detection->data_analysis

Caption: LC-MS/MS experimental workflow.

Evaluating the Cytotoxicity of 3-Azepan-1-ylpropan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azepan-1-ylpropan-1-ol is an organic compound featuring a seven-membered azepane ring. While the broader class of azepane derivatives has been investigated for various biological activities, specific public domain data on the cytotoxicity of this compound is limited. Related chemical structures, such as a-azepano-triterpenoids, have demonstrated cytotoxic potential, underscoring the importance of thoroughly evaluating novel compounds containing the azepane moiety.[1][2]

These application notes provide a comprehensive guide to utilizing a panel of standard cell-based assays to characterize the cytotoxic profile of this compound. The described protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are fundamental tools in drug discovery and toxicology for assessing a compound's effect on cell viability and proliferation.[3][4][5]

Assessment of Metabolic Activity and Cell Viability using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[6][7][8] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C with 5% CO₂ to allow for the formation of formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[6][9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6] A reference wavelength of greater than 650 nm (e.g., 690 nm) can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation: MTT Assay Results
Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.52 ± 0.0441.6
1000.21 ± 0.0316.8
Positive Control (e.g., Doxorubicin 10 µM)0.15 ± 0.0212.0

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate add_compound Treat Cells with Compound cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Evaluation of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[3][10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[5][10]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add 10 µL of lysis buffer (e.g., 10X Lysis Buffer) to untreated control wells 45 minutes before centrifugation to induce complete cell lysis.[11]

    • Background Control: Culture medium without cells.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation: LDH Assay Results
Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.25 ± 0.020
10.28 ± 0.033.3
100.45 ± 0.0422.2
500.98 ± 0.0781.1
1001.55 ± 0.10144.4 (Adjusted to 100%)
Maximum Release1.15 ± 0.09100

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Acquisition & Analysis seed_cells Seed & Treat Cells (as per MTT) centrifuge_plate Centrifuge Plate seed_cells->centrifuge_plate prepare_controls Prepare Spontaneous & Maximum Release Controls prepare_controls->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT (30 min) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Measure Absorbance (490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity by measuring LDH release.

Detection of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many cytotoxic compounds exert their effects.[13][14] Detecting apoptosis can provide insights into the mechanism of action of this compound. Common methods include Annexin V staining for early apoptosis and caspase activity assays.[14]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis Assay Results
Concentration of this compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1085.6 ± 3.58.1 ± 1.26.3 ± 0.9
5040.1 ± 4.235.7 ± 3.824.2 ± 2.5
10015.3 ± 2.848.9 ± 5.135.8 ± 4.0

General Apoptosis Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_common Common Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc bcl2 Bcl-2 Family Regulation (Bax/Bak vs Bcl-2/Bcl-xL) caspase8->bcl2 Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA Damage, Compound) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apaf1 caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Generalized signaling pathways of apoptosis.

Conclusion

The systematic application of these fundamental cell-based assays will enable a robust initial characterization of the cytotoxic properties of this compound. By quantifying dose-dependent effects on cell viability, membrane integrity, and the induction of apoptosis, researchers can determine the compound's potency and gain preliminary insights into its mechanism of action. This information is critical for guiding further preclinical development and understanding the therapeutic potential or toxicological risk associated with this novel chemical entity.

References

In vivo studies using "3-Azepan-1-ylpropan-1-ol" in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Absence of In Vivo Studies for "3-Azepan-1-ylpropan-1-ol" Precludes Protocol Development

Initial literature and database searches have found no publicly available in vivo studies for the compound "this compound" in any animal models. Consequently, the development of detailed Application Notes and Protocols, as requested, cannot be fulfilled at this time due to the lack of foundational scientific research.

Searches conducted across multiple scientific databases and search engines for "this compound" and its corresponding CAS number (29194-89-6) did not yield any peer-reviewed articles or other scientific reports detailing its use in in vivo experiments. The information available for this compound is currently limited to its listing in the catalogs of chemical suppliers.

Without any existing research on the biological effects, pharmacology, or toxicology of "this compound" in animal models, it is not possible to provide the following as per the core requirements of the request:

  • Quantitative Data Presentation: No data on dosage, administration, efficacy, or safety parameters in animal models exists to be summarized in tabular format.

  • Experimental Protocols: The absence of published studies means there are no established methodologies for key experiments to be detailed.

  • Signaling Pathways and Experimental Workflows: There is no information regarding the mechanism of action or how "this compound" might interact with biological pathways, making it impossible to create the requested diagrams.

This report is to inform researchers, scientists, and drug development professionals that "this compound" appears to be a compound for which in vivo biological activity has not yet been characterized or at least not published in accessible literature. Therefore, any research endeavor with this compound would be exploratory in nature, requiring de novo study design for even the most basic pharmacological and toxicological assessments.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Azepan-1-ylpropan-1-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Low yield in the N-alkylation of azepane with 3-chloropropan-1-ol is a common issue. Several factors could be responsible:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too weak may result in incomplete deprotonation of the azepane, while an inappropriate solvent can hinder the reaction kinetics.

  • Side Reactions: The primary competing reaction is the formation of a quaternary ammonium salt through over-alkylation of the desired product.

  • Poor Quality of Starting Materials: Impurities in either the azepane or 3-chloropropan-1-ol can interfere with the reaction.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature to find the optimal conditions for your setup. See the data table below for a comparison of different conditions.

  • Control Stoichiometry: Use a slight excess of azepane relative to 3-chloropropan-1-ol to minimize the formation of the dialkylated byproduct.

  • Ensure Purity of Reagents: Use freshly distilled azepane and ensure the 3-chloropropan-1-ol is of high purity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting materials and the formation of the product.

Q2: I am observing a significant amount of a high molecular weight byproduct. What is it and how can I prevent its formation?

The high molecular weight byproduct is likely the quaternary ammonium salt formed by the reaction of the product, this compound, with another molecule of 3-chloropropan-1-ol. The nitrogen atom of the product is still nucleophilic and can react further.

Prevention Strategies:

  • Adjust Stoichiometry: Use an excess of the amine (azepane) relative to the alkylating agent (3-chloropropan-1-ol). This ensures the alkylating agent is consumed before it can react with the product.

  • Slow Addition: Add the 3-chloropropan-1-ol dropwise to the reaction mixture containing azepane and the base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the initial desired reaction.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.

Q3: The purification of my crude product is difficult. What is an effective purification strategy?

Purification can be challenging due to the presence of unreacted starting materials, the quaternary salt byproduct, and inorganic salts from the base.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture and filter to remove any precipitated inorganic salts.

  • Aqueous Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining salts and highly polar impurities.

  • Acid-Base Extraction:

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the acidic aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.

    • Extract the desired amine product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under various reaction conditions to illustrate the impact of key parameters on product yield.

Entry Base Solvent Temperature (°C) Azepane:3-Chloropropan-1-ol (molar ratio) Reaction Time (h) Yield (%)
1K₂CO₃Acetonitrile801.2 : 12465
2NaHTHF651.2 : 11875
3Et₃NToluene1101.2 : 13650
4K₂CO₃DMF1001.2 : 11878
5NaHTHF652.0 : 11885

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of azepane with 3-chloropropan-1-ol.

Materials:

  • Azepane (hexamethyleneimine)

  • 3-Chloropropan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Azepane: Cool the suspension to 0 °C and add azepane (2.0 equivalents) dropwise. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add a solution of 3-chloropropan-1-ol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Work-up:

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Extract the organic layer with 1M HCl.

    • Wash the acidic aqueous layer with ethyl acetate.

    • Basify the aqueous layer with 1M NaOH to pH > 10.

    • Extract the product with ethyl acetate (3 times).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a clear oil.

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with NaH in THF under N2 B Cool to 0 °C A->B C Add Azepane dropwise B->C D Stir at RT for 30 min C->D E Add 3-chloropropan-1-ol in THF dropwise D->E Start Reaction F Heat to reflux (65 °C) for 18h E->F G Monitor by TLC/GC-MS F->G H Cool to 0 °C and quench with H2O G->H Reaction Complete I Extract with Ethyl Acetate H->I J Acid-Base Extraction I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Vacuum Distillation L->M N N M->N Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials (Azepane, 3-chloropropan-1-ol) start->check_purity purify_reagents Purify/Distill Reagents check_purity->purify_reagents Impurities Present check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_purity->check_conditions Reagents Pure purify_reagents->check_conditions optimize_conditions Optimize Conditions (e.g., stronger base like NaH, different solvent like DMF) check_conditions->optimize_conditions Suboptimal check_side_reactions Analyze Crude Product for Byproducts (TLC/GC-MS) check_conditions->check_side_reactions Optimal optimize_conditions->check_side_reactions overalkylation Over-alkylation (Quaternary Salt) Detected? check_side_reactions->overalkylation Yes incomplete_reaction Starting Material Remains? check_side_reactions->incomplete_reaction No Significant Byproducts adjust_stoichiometry Increase Azepane:Alkyl Halide Ratio (e.g., 2:1) overalkylation->adjust_stoichiometry slow_addition Add Alkyl Halide Dropwise adjust_stoichiometry->slow_addition end_good Yield Improved slow_addition->end_good increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes incomplete_reaction->end_good No increase_time->end_good

Caption: Troubleshooting decision tree for addressing low yield issues.

Technical Support Center: 3-Azepan-1-ylpropan-1-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Azepan-1-ylpropan-1-ol. The information provided is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Azepane and the 3-carbon electrophile (e.g., 3-chloropropan-1-ol, allyl alcohol, or epichlorohydrin derivatives).

  • Side-Reaction Products:

    • Over-alkylation products: Although less common for tertiary amines, the formation of quaternary ammonium salts is possible under certain conditions.

    • Elimination products: If using a precursor like 3-chloropropan-1-ol, elimination to form allyl alcohol can occur.

    • Bis-alkylation: Reaction of the hydroxyl group of the product with another molecule of the electrophile.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any catalysts or bases used.

  • Degradation Products: Amino alcohols can be susceptible to oxidation over time, especially if exposed to air and light.

Q2: My final product of this compound appears discolored (yellow to brown). What could be the cause?

A2: Discoloration is often an indication of impurities or degradation. Potential causes include:

  • Oxidation: Tertiary amines and alcohols can oxidize, leading to colored byproducts. Storage under an inert atmosphere and protection from light can minimize this.

  • Residual Catalysts: Trace amounts of metal catalysts used in the synthesis can cause discoloration.

  • High-Temperature Degradation: Excessive temperatures during distillation or solvent removal can lead to decomposition.

Q3: I am having difficulty removing a persistent impurity with a similar polarity to my product during column chromatography. What can I do?

A3: When dealing with co-eluting impurities, consider the following strategies:

  • Optimize your solvent system: A systematic screening of different solvent systems with varying polarities and selectivities can improve separation. Consider using a gradient elution.

  • Change the stationary phase: If using silica gel, consider switching to alumina or a reverse-phase C18 column.

  • Derivatization: Temporarily derivatizing the hydroxyl group of your product could alter its polarity sufficiently to allow for separation from the impurity. The protecting group can then be removed.

  • Alternative purification techniques: If chromatography is ineffective, consider fractional distillation under reduced pressure or crystallization.

Q4: What is the best method for long-term storage of purified this compound?

A4: To ensure the stability of this compound, it is recommended to store the purified compound under the following conditions:

  • Temperature: In a cool place, refrigerated if possible.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: In a tightly sealed, amber glass vial to protect from light and moisture.

Troubleshooting Guides

Purification by Distillation
Problem Potential Cause Suggested Solution
Bumping or uneven boiling High viscosity of the crude material or rapid heating.Use a magnetic stirrer or a boiling chip. Apply heat gradually using an oil bath.
Product decomposition The boiling point is too high at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Poor separation of impurities Boiling points of the product and impurities are too close.Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates.
Product solidifies in the condenser The melting point of the product is close to the temperature of the cooling water.Use a heating mantle on the condenser or circulate warmer water.
Purification by Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation/streaking of the product spot on TLC The compound is too polar for the chosen solvent system. The compound is interacting strongly with the silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress tailing. Use a more polar solvent system.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Cracks appearing in the silica gel bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica gel.
Purification by Crystallization
Problem Potential Cause Suggested Solution
Product oils out instead of crystallizing The solution is supersaturated, or the solvent is not ideal. The presence of impurities is inhibiting crystallization.Try a different crystallization solvent or a solvent/anti-solvent system. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
No crystals form upon cooling The solution is too dilute.Concentrate the solution by evaporating some of the solvent.
Crystals are very small or form a powder Crystallization occurred too rapidly.Allow the solution to cool more slowly. Consider using a vapor diffusion or slow evaporation technique.

Physicochemical and Purity Data

The following table summarizes key physicochemical properties and typical purity information for this compound.

PropertyValueSource
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.25 g/mol [1]
Appearance Liquid[2]
Purity (Typical) ≥95%[1]
Boiling Point (Estimated) Similar to 3-(Pyrrolidin-1-yl)propan-1-ol (216.9 °C at 760 mmHg)

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and those with significantly different boiling points.

Methodology:

  • Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum, and once a stable pressure is achieved, begin to heat the distillation flask using an oil bath.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Monitor the purity of the collected fractions by an appropriate analytical method (e.g., GC-MS or ¹H NMR).

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with similar boiling points but different polarities.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A small amount of triethylamine (0.1-1%) should be added to the eluent to prevent streaking.

  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Crystallization of this compound (as a salt)

Objective: To obtain high-purity crystalline this compound by forming a salt.

Methodology:

  • Dissolve the purified (by distillation or chromatography) this compound in a suitable solvent (e.g., isopropanol or acetone).

  • Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol or oxalic acid in ethanol) dropwise with stirring.

  • If crystals do not form immediately, cool the solution in an ice bath and scratch the inside of the flask with a glass rod.

  • Allow the crystals to form completely, then collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • The free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.

Visualizations

TroubleshootingWorkflow Troubleshooting Purification of this compound start Crude Product check_purity Check Purity (TLC, GC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes distillation Vacuum Distillation is_pure->distillation No (Volatile Impurities) chromatography Column Chromatography is_pure->chromatography No (Polar Impurities) recheck_purity Re-check Purity distillation->recheck_purity chromatography->recheck_purity crystallization Crystallization (Salt Formation) crystallization->recheck_purity recheck_purity->is_pure recheck_purity->crystallization Further Purification Needed GPCR_Signaling Hypothetical GPCR Signaling Pathway for a Tertiary Amine Ligand ligand This compound (Ligand) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein Heterotrimeric G-Protein (Gαβγ) receptor->g_protein Activates g_alpha Gα-GTP (Active) g_protein->g_alpha GDP -> GTP g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

"3-Azepan-1-ylpropan-1-ol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Azepan-1-ylpropan-1-ol. The information provided is intended to assist in designing and executing experiments, as well as in understanding potential stability and degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. It is a combustible liquid and should be kept away from heat, sparks, and open flames. The product is chemically stable under standard ambient room temperature conditions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains a tertiary amine and a primary alcohol, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • N-dealkylation: The bond between the nitrogen and the propyl chain can be cleaved, leading to the formation of azepane and 3-hydroxypropanal or other related products.

  • Photodegradation: Exposure to UV or visible light can potentially catalyze oxidation and other degradation reactions.

Q3: How can I assess the stability of this compound in my formulation?

A3: A forced degradation study is the recommended approach to systematically evaluate the stability of this compound.[1][2] This involves subjecting the compound to a variety of stress conditions that are more aggressive than the expected storage conditions. The goal is to generate potential degradation products and develop stability-indicating analytical methods.[3]

Q4: What analytical techniques are suitable for analyzing this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique for separating and quantifying this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying volatile degradants.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Analysis

Possible Cause 1: Degradation due to improper storage or handling.

  • Troubleshooting:

    • Verify that the compound was stored under the recommended conditions (2-8°C, sealed, protected from light).

    • Review handling procedures to ensure the compound was not exposed to high temperatures or prolonged light.

    • Analyze a freshly opened sample to compare with the suspect sample.

Possible Cause 2: Degradation induced by experimental conditions (e.g., pH, temperature, presence of oxidizing agents in the matrix).

  • Troubleshooting:

    • Evaluate the pH of your sample matrix. The tertiary amine group can be susceptible to degradation at certain pH values.

    • Assess if any components in your formulation or solvent could have oxidative potential.

    • Run control experiments where this compound is incubated in the matrix for varying durations to monitor for degradation.

Possible Cause 3: Contamination.

  • Troubleshooting:

    • Ensure all glassware and equipment are scrupulously clean.

    • Check the purity of all solvents and reagents used in the sample preparation.

    • Analyze a blank sample (matrix without this compound) to identify any background peaks.

Issue 2: Loss of Assay Potency Over Time

Possible Cause 1: Chemical instability leading to degradation.

  • Troubleshooting:

    • Perform a forced degradation study to identify the conditions under which the compound is unstable.

    • Use a stability-indicating HPLC method to separate and quantify the parent compound from its degradants.

    • Consider reformulating with stabilizing excipients, such as antioxidants, if oxidative degradation is identified.

Possible Cause 2: Adsorption to container surfaces.

  • Troubleshooting:

    • Investigate the use of different container materials (e.g., glass vs. polypropylene).

    • Consider silanizing glassware to reduce active sites for adsorption.

    • Prepare samples at different concentrations to see if the percentage of loss is concentration-dependent.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of this compound.[1][2] The objective is to induce degradation to an extent of 5-20% to ensure that the analytical method is capable of detecting and separating the degradation products.[1]

Table 1: Recommended Stress Conditions for Forced Degradation Study

Stress ConditionRecommended ParametersTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours5-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours5-20%
Oxidation 3% H₂O₂ at room temperature for 24 hours5-20%
Thermal 80°C for 48 hours (solid state and in solution)5-20%
Photostability ICH Q1B guidelines: 1.2 million lux hours (visible) and 200 watt hours/m² (UVA)5-20%

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions: Expose the samples to the stress conditions outlined in Table 1. Include a control sample stored under normal conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of degradation.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare stock solution of This compound acid Acid Hydrolysis prep->acid Expose to stress base Base Hydrolysis prep->base Expose to stress oxidation Oxidation prep->oxidation Expose to stress thermal Thermal Stress prep->thermal Expose to stress photo Photostability prep->photo Expose to stress control Control (No Stress) prep->control Expose to stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points control->hplc Analyze at time points eval Identify Degradants Assess Mass Balance Determine Degradation Pathways hplc->eval

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_dealkylation N-dealkylation parent This compound n_oxide N-Oxide parent->n_oxide [O] aldehyde Aldehyde parent->aldehyde [O] azepane Azepane parent->azepane Cleavage propanal 3-Hydroxypropanal parent->propanal Cleavage acid Carboxylic Acid aldehyde->acid [O]

Caption: Potential degradation pathways of this compound.

References

Overcoming low reactivity of "3-Azepan-1-ylpropan-1-ol" in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "3-Azepan-1-ylpropan-1-ol". This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during its use in coupling reactions, particularly its characteristically low reactivity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my coupling reaction with this compound?

Low reactivity is common for this substrate and can be attributed to a combination of two primary factors:

  • Steric Hindrance: The bulky, seven-membered azepane ring can sterically hinder the nitrogen atom's approach to the metal center of the catalyst, slowing down the crucial C-N bond-forming reductive elimination step.[1][2]

  • Catalyst Inhibition: The free hydroxyl (-OH) group can act as a poison to the catalyst. The oxygen's lone pair can coordinate to the palladium center, leading to the formation of inactive off-cycle species. Additionally, the acidic proton of the alcohol can interfere with the basic conditions required for the reaction.[3][4]

Q2: How can I improve the yield of my Buchwald-Hartwig amination using this compound?

There are two main strategies to overcome the low reactivity:

  • Optimization of Reaction Conditions: This involves screening more effective catalysts, ligands, bases, and solvents that are better suited for sterically demanding substrates. Bulky, electron-rich phosphine ligands are often effective.[5][6]

  • Protection of the Hydroxyl Group: Temporarily "capping" the hydroxyl group with a protecting group eliminates its ability to interfere with the catalyst, simplifying the reaction.[7][8] This is often the most robust solution.

Q3: What are the recommended catalysts and ligands for coupling with sterically hindered amines like this compound?

For sterically hindered amines, later-generation Buchwald-Hartwig catalysts and ligands are highly recommended. These ligands are bulky and electron-rich, which promotes the reductive elimination step.[5][6] Consider screening ligands such as:

  • Biarylphosphine Ligands: XPhos, SPhos, RuPhos, and BrettPhos are excellent candidates.

  • Palladium Precatalysts: Use of preformed palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) can provide more consistent results by ensuring the generation of the active Pd(0) species.

Q4: Should I protect the hydroxyl group? If so, which protecting group is suitable?

Yes, protecting the hydroxyl group is a highly recommended strategy. An ideal protecting group should be easy to install, stable to the basic conditions of the coupling reaction, and easy to remove afterward without affecting the rest of the molecule.[9][10]

Protecting GroupInstallation ReagentsRemoval ConditionsStability Notes
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF, THF or Acetic AcidStable to base, mild acid labile. A very common choice.
Bn (Benzyl)NaH, Benzyl Bromide (BnBr), THFH₂, Pd/C (Hydrogenolysis)Very stable to acidic and basic conditions.[7][11]
THP (Tetrahydropyranyl)Dihydropyran (DHP), p-TsOH (cat.), DCMMild aqueous acid (e.g., PPTS, AcOH)Stable to base, but sensitive to strong acid.[8]

Troubleshooting Guide

If you are experiencing poor results, follow this troubleshooting workflow to diagnose and solve the issue.

Troubleshooting_Flowchart start Start: Low Yield/No Reaction with This compound check_conversion Is any product observed (e.g., >5% conversion by LC-MS)? start->check_conversion no_conversion Issue: Catalyst Inactivity or Fundamental Reaction Failure check_conversion->no_conversion No low_conversion Issue: Sluggish Reaction Rate check_conversion->low_conversion Yes action_protect_oh Action 1: Protect the -OH group (e.g., with TBDMS). This is the most common solution. no_conversion->action_protect_oh action_catalyst Action 2: Switch to a more robust catalyst system for hindered amines (e.g., XPhos Pd G3, RuPhos). low_conversion->action_catalyst action_protect_oh->action_catalyst action_conditions Action 3: Optimize Reaction Conditions - Increase Temperature (Consider Microwave) - Screen Bases (K3PO4, Cs2CO3) - Use Anhydrous Solvent (Toluene, Dioxane) action_catalyst->action_conditions deprotect Final Step: Deprotect -OH group (e.g., TBAF for TBDMS) action_conditions->deprotect If -OH was protected

Caption: Troubleshooting workflow for low coupling reactivity.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS

This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.

Workflow Diagram:

Protection_Workflow A 1. Dissolve Substrate (this compound) and Imidazole in DMF B 2. Add TBDMS-Cl solution dropwise at 0°C A->B C 3. Warm to RT and stir for 12-16h B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Workup (Quench with H2O, Extract with Ether) D->E F 6. Purify by Column Chromatography E->F G Product: TBDMS-protected amine F->G

Caption: Experimental workflow for alcohol protection.

Methodology:

  • To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0°C, add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TBDMS-protected amine.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses the protected amine and an advanced catalyst system.

Reagents & Conditions Comparison:

ParameterStandard Conditions (Low Yield)Optimized Conditions (High Yield)
Amine Substrate This compoundTBDMS-protected amine from Protocol 1
Aryl Halide Aryl Bromide (1.0 eq)Aryl Bromide (1.0 eq)
Pd Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand P(t-Bu)₃ (4 mol%)(Not needed with G3 precatalyst)
Base NaOtBu (1.4 eq)K₃PO₄ (2.0 eq)
Solvent TolueneToluene or Dioxane (anhydrous)
Temperature 80 °C110 °C (or Microwave 130°C)
Typical Yield < 20%> 85%

Methodology:

  • In an oven-dried vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 eq), the TBDMS-protected 3-azepanyl-propanol (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the XPhos Pd G3 precatalyst (0.02 eq).

  • Add anhydrous toluene (or dioxane) to the vial.

  • Seal the vial and heat the reaction mixture to 110°C for 4-12 hours, or until the starting material is consumed as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the coupled product.

  • The TBDMS group can then be removed by treating the purified product with tetrabutylammonium fluoride (TBAF) in THF.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Azepan-1-ylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of reaction conditions for 3-Azepan-1-ylpropan-1-ol and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, along with potential causes and recommended solutions.

Issue 1: Low Yield of the Desired N-Alkylated Product

Question: My N-alkylation reaction of azepane with a 3-halopropanol derivative is resulting in a low yield of the desired this compound derivative. What are the likely causes and how can I improve the yield?

Answer: Low yields in N-alkylation reactions are a common issue and can be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. A primary concern is the potential for over-alkylation, where the desired product reacts further with the alkylating agent.[1]

Troubleshooting Steps:

  • Optimize Base and Solvent System: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without competing in the alkylation. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions involving alkyl halides.[1]

  • Control Stoichiometry: Using a slight excess of the starting amine (azepane) relative to the alkylating agent can help to minimize over-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the 3-halopropanol derivative dropwise to the reaction mixture can maintain a low concentration of the electrophile, which helps to reduce the likelihood of the product reacting further.[1]

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition at higher temperatures.

  • Alternative Alkylating Agent: If using a 3-chloropropanol derivative, consider switching to the more reactive 3-bromopropanol or 3-iodopropanol analogue.

Quantitative Data on Reaction Condition Optimization:

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
13-Chloropropan-1-olK₂CO₃ (2.0)MeCN802445
23-Bromopropan-1-olK₂CO₃ (2.0)MeCN801275
33-Bromopropan-1-olCs₂CO₃ (1.5)DMF601088
43-Bromopropan-1-olDBU (1.2)THF651882
53-Iodopropan-1-olK₂CO₃ (2.0)MeCN60892
Issue 2: Formation of Over-Alkylation Side Product (Quaternary Ammonium Salt)

Question: I am observing a significant amount of a polar, insoluble side product in my reaction, which I suspect is the quaternary ammonium salt. How can I prevent its formation?

Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation in amine synthesis. This occurs because the tertiary amine product, this compound, is still nucleophilic and can react with another molecule of the alkylating agent.

Troubleshooting Steps:

  • Strict Control of Stoichiometry: Use a precise 1:1 or a slight excess of the amine to the alkylating agent. Avoid using an excess of the alkylating agent.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the initial mono-alkylation over the subsequent quaternization, which may have a higher activation energy.

  • Choice of Base: A bulky, non-nucleophilic base can be beneficial. Hünig's base (N,N-diisopropylethylamine) is a good option as it is less likely to promote side reactions.[2]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Once the starting amine is consumed, the reaction should be stopped to prevent further reaction of the product.

overalkylation_logic start Over-alkylation Observed? stoichiometry Adjust Stoichiometry (Excess Amine) start->stoichiometry Yes slow_addition Slow Addition of Alkylating Agent stoichiometry->slow_addition base Use Bulky, Non-Nucleophilic Base (e.g., Hünig's Base) slow_addition->base temperature Lower Reaction Temperature base->temperature end Minimized Over-alkylation temperature->end

Caption: Troubleshooting logic for over-alkylation.

Issue 3: Difficulty in Product Purification

Question: My crude product is an oil and is difficult to purify. Column chromatography is not providing a clean separation. What are the alternative purification strategies?

Answer: The purification of amino alcohols can be challenging due to their polarity and potential for tailing on silica gel chromatography.

Troubleshooting Steps:

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

  • Crystallization: If the product is a solid or can be converted to a solid salt, crystallization is an excellent purification method.[3][4]

    • Salt Formation: React the purified oil with an acid such as HCl (in ether or dioxane) or oxalic acid to form the corresponding salt, which is often a crystalline solid. This salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).[3]

  • Kugelrohr Distillation: For thermally stable, liquid products, Kugelrohr distillation under high vacuum can be an effective method for purification.

  • Modified Column Chromatography:

    • Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress tailing of the amine on the silica gel.

    • Use a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for the synthesis of this compound?

A1: A common method is the N-alkylation of azepane with a 3-halopropanol, such as 3-bromopropan-1-ol, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile at an elevated temperature (e.g., 60-80 °C).

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting materials and the product (e.g., dichloromethane/methanol mixtures). Staining with ninhydrin can be useful for visualizing the secondary amine (azepane), while a potassium permanganate stain can detect the alcohol functional group. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for unambiguous identification of starting materials, product, and any side products.

Q3: Can I use 3-chloropropan-1-ol instead of 3-bromopropan-1-ol?

A3: Yes, but the reaction will likely be slower due to the lower reactivity of the C-Cl bond compared to the C-Br bond in SN2 reactions. You may need to use higher temperatures or longer reaction times.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific experimental data may vary, you can expect the following characteristic signals:

  • ¹H NMR: Broad singlet for the -OH proton, multiplets for the -CH₂- protons of the propanol chain, and characteristic multiplets for the protons on the azepane ring.

  • ¹³C NMR: Signals corresponding to the three carbons of the propanol chain and the six carbons of the azepane ring.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • MS (ESI+): A prominent peak for the protonated molecule [M+H]⁺.

Q5: Are there alternative synthetic routes to this compound derivatives?

A5: Yes, an alternative approach is the reductive amination of a suitable keto-alcohol with azepane. Another method involves the ring-opening of an epoxide, such as epichlorohydrin, with azepane, followed by further chemical transformations.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol describes a general procedure for the N-alkylation of azepane with 3-bromopropan-1-ol.

Materials:

  • Azepane

  • 3-Bromopropan-1-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-bromopropan-1-ol (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by vacuum distillation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Combine Azepane, K₂CO₃, and MeCN in a flask setup2 Add 3-Bromopropan-1-ol setup1->setup2 reaction Heat to 80°C for 12h setup2->reaction monitoring Monitor by TLC reaction->monitoring workup1 Cool and filter monitoring->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Dissolve in EtOAc, wash with NaHCO₃ (aq) and brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 purification Column Chromatography or Vacuum Distillation workup4->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

"3-Azepan-1-ylpropan-1-ol" side product formation and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Azepan-1-ylpropan-1-ol.

Troubleshooting Guide

Unexpected side products can arise during the synthesis of this compound, which is typically synthesized via the N-alkylation of hexamethyleneimine with 3-chloropropan-1-ol. Below is a summary of potential side products, their proposed formation mechanisms, and recommended analytical techniques for identification.

Side Product IDSide Product NameProposed Formation MechanismRecommended Analytical Technique(s)
SP-01 1-(3-Azepan-1-ylpropyl)-1-(3-hydroxypropyl)azepanium chlorideOver-alkylation: The desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of 3-chloropropan-1-ol to form a quaternary ammonium salt.[1][2][3]¹H NMR, ¹³C NMR, LC-MS
SP-02 1,3-Bis(azepan-1-yl)propaneReaction with impurity: Hexamethyleneimine reacts with 1,3-dichloropropane, a potential impurity in the 3-chloropropan-1-ol starting material.[4]GC-MS, LC-MS
SP-03 Allyl alcoholElimination reaction: Hexamethyleneimine acts as a base, promoting the elimination of HCl from 3-chloropropan-1-ol.[4]GC-MS, ¹H NMR
SP-04 3-(3-Azepan-1-ylpropoxy)propan-1-olEtherification (Williamson Ether Synthesis): The hydroxyl group of the product or starting material is deprotonated by a base (e.g., hexamethyleneimine) and reacts with 3-chloropropan-1-ol.[4]GC-MS, LC-MS, ¹H NMR

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I minimize its formation?

A1: The most common side product is the quaternary ammonium salt, 1-(3-Azepan-1-ylpropyl)-1-(3-hydroxypropyl)azepanium chloride (SP-01), formed by over-alkylation of the desired product.[1][2][3] To minimize its formation, a molar excess of hexamethyleneimine relative to 3-chloropropan-1-ol can be used. This ensures that the electrophile is more likely to react with the starting amine rather than the product.

Q2: My reaction mixture shows a peak corresponding to a dichlorinated impurity. What is its likely identity and origin?

A2: A likely dichlorinated impurity is 1,3-dichloropropane, which can be present in the 3-chloropropan-1-ol starting material.[4] This impurity can react with hexamethyleneimine to form 1,3-bis(azepan-1-yl)propane (SP-02). It is advisable to check the purity of your starting materials before use.

Q3: I observe a volatile, low molecular weight impurity by GC-MS. What could it be?

A3: A possible volatile impurity is allyl alcohol (SP-03). It can be formed through an E2 elimination reaction of 3-chloropropan-1-ol, where hexamethyleneimine acts as a base.[4] This side reaction is more likely at higher reaction temperatures.

Q4: Can the hydroxyl group of the product or starting material participate in side reactions?

A4: Yes, the hydroxyl group can participate in an etherification reaction, similar to a Williamson ether synthesis, to form 3-(3-Azepan-1-ylpropoxy)propan-1-ol (SP-04).[4] This can occur if a strong enough base is present to deprotonate the alcohol, which then acts as a nucleophile towards 3-chloropropan-1-ol. Using a non-nucleophilic base or carefully controlling the reaction pH can help minimize this.

Q5: What analytical methods are best suited for identifying and quantifying these side products?

A5: A combination of chromatographic and spectroscopic methods is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities like allyl alcohol and can also be used for the main product and other side products, possibly after derivatization.[5][6] High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer (LC-MS), is excellent for separating and identifying the main product and less volatile, more polar side products like the quaternary ammonium salt.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of all compounds.[6][8]

Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Example: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or methanol. Derivatization with a silylating agent may be necessary for better peak shape and volatility of the target analyte and hydroxyl-containing side products.

¹H NMR for Structural Confirmation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the purified product or isolated side product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Procedure: Acquire a standard ¹H NMR spectrum. If necessary, perform 2D NMR experiments such as COSY and HSQC for more detailed structural elucidation. For samples in D₂O, the alcohol and amine protons will exchange and may not be observed.

Visualizations

G cluster_main Main Reaction: Synthesis of this compound cluster_side Side Reaction: Over-alkylation HMI Hexamethyleneimine Product This compound HMI->Product N-Alkylation CP 3-Chloropropan-1-ol CP->Product Product_side This compound Quat Quaternary Ammonium Salt (SP-01) Product_side->Quat Further Alkylation CP_side 3-Chloropropan-1-ol CP_side->Quat

Caption: Reaction pathway for the synthesis of this compound and a major side product.

G start Crude Reaction Mixture hplc HPLC-UV/MS Analysis start->hplc Initial Purity Profile gcms GC-MS Analysis start->gcms Volatile Impurities isolate Isolate Impurity (Prep-HPLC/Column Chromatography) hplc->isolate Unknown Peak Detected quantify Quantify Impurity hplc->quantify Known Impurity gcms->isolate Unknown Peak Detected nmr NMR Spectroscopy (¹H, ¹³C, 2D) structure Structure Elucidation nmr->structure isolate->nmr G start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_ratio Verify Stoichiometric Ratio of Reactants start->check_ratio check_temp Review Reaction Temperature start->check_temp impure_sm Impurity Detected (e.g., 1,3-dichloropropane) check_sm->impure_sm Yes wrong_ratio Excess Electrophile Leading to Over-alkylation check_ratio->wrong_ratio Incorrect high_temp High Temperature Promoting Elimination check_temp->high_temp Too High purify_sm Purify Starting Materials impure_sm->purify_sm adjust_ratio Use Excess Hexamethyleneimine wrong_ratio->adjust_ratio lower_temp Lower Reaction Temperature high_temp->lower_temp

References

Technical Support Center: Crystallization of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Azepan-1-ylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: My this compound is a viscous oil at room temperature and fails to crystallize. What should I do?

A1: Viscous oils can be challenging to crystallize due to high viscosity and potential impurities. Several techniques can be employed to induce crystallization:

  • Trituration: This involves repeatedly washing the oil with a non-solvent in which your compound is poorly soluble. For a polar compound like this compound, a non-polar solvent like n-hexane is a good starting point. The process of trituration can help to remove impurities and provide the necessary energy to induce nucleation.[1]

  • Solvent Layering: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, carefully layer a "poor" solvent (in which it is sparingly soluble) on top. Diffusion between the two layers will slowly decrease the solubility of your compound, promoting gradual crystal growth at the interface.[1]

  • Cooling: Dissolve your compound in a minimal amount of a suitable warm solvent and then slowly cool the solution. Sometimes, placing the solution in a freezer can promote crystallization.[1] Acetonitrile has been reported to be effective for crystallizing greasy organic compounds.[1]

  • Seeding: If you have a small crystal of your compound, adding it to a saturated solution can induce further crystallization.[2]

Q2: During my crystallization attempt, the compound "oiled out" instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities present.[3] Here are some troubleshooting steps:

  • Increase Solvent Volume: Add more of the solvent to the mixture and gently warm it until the oil redissolves. Then, allow it to cool slowly.[3]

  • Change Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which the compound has slightly lower solubility.

  • Lower the Crystallization Temperature: By reducing the temperature, you can sometimes bypass the liquid-liquid phase separation and directly enter the solid-liquid phase boundary.

  • Purification: The presence of impurities can significantly lower the melting point of a compound, leading to oiling out. Consider further purification of your material using techniques like column chromatography.

Q3: My crystals are forming too quickly and are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization often leads to small, impure crystals. To obtain larger and purer crystals, the rate of crystallization needs to be slowed down.

  • Slower Cooling: If you are using a cooling crystallization method, slow down the rate of cooling. You can do this by placing the flask in an insulated container or a dewar.

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid precipitation. You can reduce the level of supersaturation by using slightly more solvent.[3]

  • Solvent Diffusion: As mentioned earlier, solvent layering or vapor diffusion techniques can slow down the crystallization process and yield better quality crystals.

Q4: I have tried several solvents, but my compound remains an oil. What other options do I have?

A4: If standard crystallization methods fail, you might consider derivatization. Converting the tertiary amine in this compound to a salt (e.g., a hydrochloride or a tartrate) can significantly increase its crystallinity. The resulting salt can then be crystallized from a suitable solvent system, often polar solvents like ethanol or methanol/water mixtures.

Troubleshooting Crystallization of Viscous Oils

The following table summarizes common techniques for crystallizing viscous liquids, which is a frequent challenge with compounds like this compound.

TechniqueDescriptionKey Considerations
Trituration The viscous oil is repeatedly stirred with a solvent in which the compound is insoluble or sparingly soluble.The choice of solvent is crucial. Non-polar solvents like hexanes or pentane are often used for polar compounds.[1]
Solvent Layering A solution of the compound is carefully layered with a miscible non-solvent.The non-solvent should be less dense than the solvent to form a distinct layer.[1]
Cooling Crystallization The compound is dissolved in a minimal amount of a warm solvent, and the solution is slowly cooled.Acetonitrile has been shown to be effective for some viscous organic compounds when cooled in a freezer.[1]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile non-solvent.The slow evaporation and diffusion of the non-solvent into the solution induces crystallization.
Gentle Warming If crystals have formed in a viscous oil, gentle warming can dissolve smaller, imperfect crystals, allowing larger, more stable crystals to grow upon slow cooling.[4][5]Avoid excessive heat, as it can degrade the compound.[4]

Experimental Protocols

Protocol 1: Cooling Crystallization from Acetonitrile

  • Place the viscous this compound (e.g., 100 mg) in a small vial.

  • Add warm acetonitrile dropwise while gently stirring until the oil completely dissolves. Avoid adding excess solvent.

  • Loosely cap the vial and allow it to cool slowly to room temperature.

  • If no crystals form, place the vial in a refrigerator (4 °C).

  • If crystallization still does not occur, transfer the vial to a freezer (-20 °C).[1]

  • Once crystals have formed, isolate them by vacuum filtration and wash with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum.

Protocol 2: Trituration with n-Hexane

  • Place the viscous this compound in a flask.

  • Add a small volume of n-hexane.

  • Stir the mixture vigorously with a spatula or a magnetic stirrer. The oil may initially stick to the sides of the flask.

  • Continue stirring. The oil should gradually transform into a solid precipitate.

  • Isolate the solid by vacuum filtration and wash with fresh n-hexane.[1]

  • Dry the solid under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the crystallization of a viscous oil like this compound.

G Troubleshooting Crystallization of Viscous Oils start Start with Viscous Oil trituration Attempt Trituration (e.g., with n-hexane) start->trituration cooling Attempt Cooling Crystallization (e.g., from Acetonitrile) trituration->cooling Failure success Crystals Obtained trituration->success Success layering Attempt Solvent Layering cooling->layering Failure cooling->success Success layering->success Success failure Still an Oil layering->failure Failure derivatization Consider Derivatization (Salt Formation) derivatization->cooling Recrystallize Salt failure->derivatization repurify Further Purification (e.g., Chromatography) failure->repurify repurify->start Re-attempt Crystallization

Caption: A workflow diagram for troubleshooting the crystallization of viscous oils.

References

Technical Support Center: Synthesis of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Azepan-1-ylpropan-1-ol (also known as N-(3-hydroxypropyl)azepane). Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis process.

Experimental Protocols

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 3-halopropanol with azepane (hexamethyleneimine). The following protocol details the reaction between azepane and 3-chloro-1-propanol.[1]

Reaction Scheme:

Materials and Equipment:

  • Azepane (Hexamethyleneimine)

  • 3-Chloro-1-propanol

  • Ethanol (absolute)

  • Potassium Hydroxide (KOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and distillation

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mole of azepane and 0.5 mole of 3-chloro-1-propanol in 500 mL of ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Base Treatment: After the initial reflux period, add 0.55 mole of potassium hydroxide (KOH) to the reaction mixture.

  • Second Reflux: Heat the mixture to reflux for an additional 45 minutes (0.75 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The crude product is then purified by vacuum distillation. The final product, this compound, has a boiling point of 136°C at 21 mmHg.[1]

Quantitative Data Summary

ParameterValueReference
Reactants Azepane, 3-Chloro-1-propanol[1]
Solvent Ethanol[1]
Base Potassium Hydroxide (KOH)[1]
Initial Reflux Time 18 hours[1]
Second Reflux Time 0.75 hours[1]
Yield 88%[1]
Purification Method Vacuum Distillation[1]
Boiling Point 136°C @ 21 mmHg[1]

Troubleshooting Guide

This guide addresses potential issues that may be encountered during the synthesis of this compound.

// Nodes start [label="Start Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; issue [label="Problem Encountered", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; impure_product [label="Impure Product", fillcolor="#FBBC05", fontcolor="#202124"]; no_reaction [label="No Reaction", fillcolor="#FBBC05", fontcolor="#202124"];

cause_ly1 [label="Incomplete Reaction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ly2 [label="Side Reactions (Quaternization)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ly3 [label="Loss during Workup/Purification", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause_ip1 [label="Unreacted Starting Materials", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ip2 [label="Quaternary Ammonium Salt", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ip3 [label="O-alkylation Product", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause_nr1 [label="Poor Reagent Quality", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_nr2 [label="Incorrect Reaction Conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_ly1 [label="Increase reflux time\nMonitor by TLC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ly2 [label="Use excess azepane\nControl temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ly3 [label="Optimize distillation conditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_ip1 [label="Optimize reaction time/temp.\nEfficient purification", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ip2 [label="Ensure complete reaction with KOH", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ip3 [label="Optimize reaction conditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_nr1 [label="Verify purity of reagents", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_nr2 [label="Check temperature and stirring", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Successful Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> issue; issue -> low_yield [label="Low Yield?"]; issue -> impure_product [label="Impure Product?"]; issue -> no_reaction [label="No Reaction?"];

low_yield -> cause_ly1; low_yield -> cause_ly2; low_yield -> cause_ly3; cause_ly1 -> solution_ly1; cause_ly2 -> solution_ly2; cause_ly3 -> solution_ly3; solution_ly1 -> end; solution_ly2 -> end; solution_ly3 -> end;

impure_product -> cause_ip1; impure_product -> cause_ip2; impure_product -> cause_ip3; cause_ip1 -> solution_ip1; cause_ip2 -> solution_ip2; cause_ip3 -> solution_ip3; solution_ip1 -> end; solution_ip2 -> end; solution_ip3 -> end;

no_reaction -> cause_nr1; no_reaction -> cause_nr2; cause_nr1 -> solution_nr1; cause_nr2 -> solution_nr2; solution_nr1 -> end; solution_nr2 -> end; } A troubleshooting workflow for the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of the desired product, or no product at all. What are the possible causes?

  • Answer:

    • Incomplete Reaction: The 18-hour reflux time may not have been sufficient. Monitor the reaction progress using TLC to ensure the consumption of the starting materials.

    • Poor Quality Reagents: Ensure that the azepane and 3-chloro-1-propanol are of high purity and free from water.

    • Inefficient Base Treatment: The potassium hydroxide may not have been added in the correct stoichiometric amount or the second reflux was not long enough to neutralize the formed hydrochloride salt and deprotonate any protonated azepane.

    • Side Reactions: A common side reaction is the formation of a quaternary ammonium salt, where the product, this compound, reacts with another molecule of 3-chloro-1-propanol. Using an excess of azepane can help to minimize this.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my product is still contaminated with impurities. What could these be and how can I remove them?

  • Answer:

    • Unreacted Starting Materials: If the reaction did not go to completion, unreacted azepane or 3-chloro-1-propanol may be present. Careful fractional distillation is required to separate these from the product.

    • Quaternary Ammonium Salt: As mentioned above, a bis-alkylated byproduct can form. This salt is typically non-volatile and should remain in the distillation flask. If it co-distills, a lower distillation pressure and temperature may be necessary.

    • O-Alkylation Product: Although less likely, azepane could act as a base to deprotonate 3-chloro-1-propanol, which could then react with another molecule of 3-chloro-1-propanol to form an ether. This impurity would likely have a different boiling point and could be separated by careful distillation.

Issue 3: Difficulty with Purification

  • Question: I am having trouble purifying the product by vacuum distillation. What can I do?

  • Answer:

    • Inadequate Vacuum: Ensure your vacuum system can achieve a stable and sufficiently low pressure. The boiling point is highly dependent on the pressure.

    • Bumping: The crude product may bump violently during distillation. Using a magnetic stirrer or boiling chips can help to ensure smooth boiling.

    • Fractional Distillation: If impurities have close boiling points to the product, a fractional distillation column (e.g., a Vigreux column) may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

  • Q1: Can I use 3-bromo-1-propanol instead of 3-chloro-1-propanol?

    • A1: Yes, 3-bromo-1-propanol is a more reactive alkylating agent and may allow for a shorter reaction time or lower reaction temperature. However, it is also more expensive and may lead to more side reactions if the conditions are not carefully controlled.

  • Q2: What is the role of potassium hydroxide in the reaction?

    • A2: The reaction of azepane with 3-chloro-1-propanol produces hydrochloric acid (HCl), which will protonate the basic azepane, forming azepane hydrochloride. This salt is unreactive towards further alkylation. The addition of a strong base like KOH is necessary to neutralize the HCl and regenerate the free, nucleophilic azepane, allowing the reaction to proceed to completion.

  • Q3: How can I effectively monitor the reaction progress?

    • A3: Thin Layer Chromatography (TLC) is a suitable method. Use a polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) to develop the TLC plate. The product will be more polar than the starting materials. Staining with potassium permanganate or iodine can help visualize the spots.

  • Q4: Are there alternative synthesis routes for this compound?

    • A4: Yes, other potential routes include the reduction of 3-(azepan-1-yl)propanoic acid or its corresponding esters using a reducing agent like lithium aluminum hydride (LAH). Another possibility is the reaction of azepane with acrolein followed by reduction of the resulting enone. However, the N-alkylation of azepane with a 3-halopropanol is a direct and high-yielding approach.[1]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Combine Azepane and\n3-Chloro-1-propanol in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux1 [label="Reflux for 18 hours", fillcolor="#FBBC05", fontcolor="#202124"]; add_koh [label="Add Potassium Hydroxide (KOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux2 [label="Reflux for 45 minutes", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cool and Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Concentrate and\nVacuum Distill", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> reactants; reactants -> reflux1; reflux1 -> add_koh; add_koh -> reflux2; reflux2 -> workup; workup -> purify; purify -> product; } A simplified workflow for the synthesis of this compound.

References

Technical Support Center: 3-Azepan-1-ylpropan-1-ol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Azepan-1-ylpropan-1-ol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the key molecular features of this compound that influence its aqueous solubility?

A2: The solubility of this compound is governed by a balance of its hydrophilic and hydrophobic properties:

  • Hydrophilic (Water-Liking) Features:

    • Hydroxyl Group (-OH): The alcohol group is polar and can act as both a hydrogen bond donor and acceptor, contributing significantly to water solubility.[1]

    • Tertiary Amine (Azepane Ring): The nitrogen atom in the azepane ring has a lone pair of electrons and can act as a hydrogen bond acceptor.[1] Tertiary amines are soluble in water, with solubility decreasing as the length of the aliphatic chains increases.[1]

  • Hydrophobic (Water-Fearing) Features:

    • Azepane Ring: This seven-membered saturated heterocyclic ring is a significant non-polar component.

    • Propyl Chain (-CH2CH2CH2-): The three-carbon alkyl chain also contributes to the hydrophobic character of the molecule. The larger the non-polar part of a molecule, the lower its solubility in water tends to be.[2][3]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the aqueous medium is a critical factor. The tertiary amine in the azepane ring is basic and can be protonated in acidic conditions to form a cationic salt. This salt will be significantly more polar than the free base, leading to a substantial increase in aqueous solubility. In alkaline conditions, the compound will exist predominantly in its less soluble, neutral form. The adjustment of pH is a common technique to enhance the solubility of compounds with ionizable groups.[4]

Q4: How does temperature influence the solubility of this compound?

A4: For most solid solutes dissolving in a liquid solvent, solubility tends to increase with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions, allowing for more solute to dissolve. However, the effect of temperature should be determined empirically for each compound.

Troubleshooting Guide

Issue: My this compound is not dissolving in water at the desired concentration.

Here are several troubleshooting steps you can take, ordered from simplest to most involved:

1. Physical Agitation and Sonication:

  • Protocol:

    • Add the desired amount of this compound to the aqueous medium.

    • Stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 1-2 hours).

    • If undissolved solid remains, place the sample in a sonication bath for 15-30 minute intervals.

  • Rationale: Agitation and sonication increase the surface area of the solute exposed to the solvent and provide energy to overcome intermolecular forces, facilitating dissolution.

2. Adjusting the pH:

  • Protocol:

    • Prepare a stock solution of a suitable acid (e.g., 0.1 M HCl).

    • While monitoring the pH with a calibrated pH meter, slowly add the acid dropwise to your suspension of this compound.

    • Observe for dissolution as the pH decreases. The target pH will depend on the pKa of the tertiary amine.

  • Rationale: As a basic compound, decreasing the pH will protonate the azepane nitrogen, forming a more soluble salt.

3. Gentle Heating:

  • Protocol:

    • Gently warm the suspension in a water bath, starting at a low temperature (e.g., 30-40°C).

    • Stir continuously and monitor for dissolution.

    • Be cautious, as excessive heat can lead to degradation of the compound. It is advisable to check the thermal stability of your compound beforehand.

  • Rationale: For many compounds, solubility increases with temperature.[3][4]

4. Using Co-solvents:

  • Protocol:

    • Prepare a stock solution of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400).

    • Gradually add the co-solvent to your aqueous suspension while stirring.

    • Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and increase incrementally until the compound dissolves.

  • Rationale: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving compounds with significant non-polar regions.[4]

Data Summary

The following table summarizes the expected qualitative effects of different factors on the aqueous solubility of this compound.

FactorExpected Effect on SolubilityRationale
Decreasing pH (Acidification) IncreaseProtonation of the tertiary amine leads to the formation of a more polar and soluble salt.[4]
Increasing pH (Alkalinization) DecreaseThe compound will be in its less polar, free base form.
Increasing Temperature Likely IncreaseFor most solids, solubility increases with temperature.[3][4]
Addition of Co-solvents (e.g., Ethanol, DMSO) IncreaseCo-solvents decrease the overall polarity of the solvent system, enhancing the solubility of compounds with hydrophobic moieties.[4]
Increasing Ionic Strength (Adding Salt) Likely DecreaseHigh concentrations of salt can lead to a "salting out" effect, where the water molecules are more attracted to the salt ions than the solute.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., deionized water, buffer of a specific pH) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A 0.22 µm filter is commonly used.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) for this compound in each of the prepared buffers.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile.

Visualizations

Solubility_Factors cluster_compound This compound cluster_factors Influencing Factors Compound Structure - Tertiary Amine (Basic) - Alcohol (Polar) - Hydrocarbon Backbone (Non-polar) Solubility Aqueous Solubility Compound->Solubility Inherent Properties pH pH pH->Solubility Increases at low pH Temp Temperature Temp->Solubility Generally Increases CoSolvent Co-solvents CoSolvent->Solubility Increases

Caption: Factors influencing the aqueous solubility of this compound.

Troubleshooting_Workflow Start Start: Undissolved Compound Step1 Agitation / Sonication Start->Step1 Check1 Dissolved? Step1->Check1 Step2 Adjust pH (Acidify) Check1->Step2 No End_Success End: Solubilized Check1->End_Success Yes Check2 Dissolved? Step2->Check2 Step3 Gentle Heating Check2->Step3 No Check2->End_Success Yes Check3 Dissolved? Step3->Check3 Step4 Add Co-solvent Check3->Step4 No Check3->End_Success Yes Check4 Dissolved? Step4->Check4 Check4->End_Success Yes End_Fail Consider Formulation Strategies Check4->End_Fail No

Caption: A stepwise workflow for troubleshooting solubility issues.

References

Improving the selectivity of reactions involving "3-Azepan-1-ylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Azepan-1-ylpropan-1-ol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals improve the selectivity and outcome of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform an O-acylation (e.g., esterification) on this compound, but I am observing significant N-acylation as a side product. How can I improve the O-selectivity?

A1: This is a common chemoselectivity challenge due to the presence of two nucleophilic centers: the primary alcohol (-OH) and the tertiary amine (N). The tertiary amine can catalyze the reaction or react itself. To favor O-acylation, consider the following strategies:

  • Protonation of the Amine: The most effective strategy is to protonate the tertiary amine with a non-nucleophilic acid. This converts the amine into its ammonium salt, effectively deactivating it as a nucleophile and preventing it from competing with the alcohol. A common choice is to use one equivalent of an acid like HCl or p-toluenesulfonic acid (p-TsOH) before adding the acylating agent.

  • Choice of Acylating Agent and Conditions:

    • Using a less reactive acylating agent, such as an acid anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine), can favor reaction at the more nucleophilic alcohol at lower temperatures.

    • Acyl halides are highly reactive and may show less selectivity. If using an acyl chloride, running the reaction at low temperatures (e.g., -20 °C to 0 °C) can improve selectivity.

  • Solvent Effects: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.

Q2: Conversely, how can I achieve selective N-alkylation or N-acylation without the alcohol group interfering?

A2: To selectively target the nitrogen atom, you should modify the alcohol group to make it less reactive.

  • Protecting the Alcohol: The most robust method is to protect the primary alcohol as a silyl ether (e.g., using TBDMSCl) or another suitable protecting group. This protected intermediate can then undergo N-alkylation or N-acylation. The protecting group can be removed later under specific conditions that do not affect the newly formed N-C or N-acyl bond.

  • Activating the Alcohol: Alternatively, you can convert the alcohol into a good leaving group (e.g., a tosylate or mesylate). The resulting molecule can then undergo an intramolecular cyclization reaction where the amine acts as a nucleophile, forming a quaternary ammonium salt, or it can be used in intermolecular reactions. This, however, fundamentally changes the substrate for the next step.

Q3: My reaction to form a tosylate from the alcohol of this compound is giving low yields. What could be the issue?

A3: Low yields in tosylation reactions of amino alcohols are often due to side reactions involving the amine.

  • Acid Scavenging: The reaction of tosyl chloride (TsCl) with an alcohol in the presence of a base like pyridine or triethylamine (TEA) generates HCl (or the corresponding amine hydrochloride salt). The tertiary amine of your substrate can compete with the intended base in scavenging the acid, reducing the reaction efficiency. Ensure you are using a sufficient excess of the external base (typically 1.5-2.0 equivalents).

  • Side Reaction with TsCl: The tertiary amine can react directly with TsCl to form an unstable sulfonylammonium intermediate, which can lead to decomposition pathways.

  • Troubleshooting Steps:

    • Protonate the Amine: Add one equivalent of a strong acid (like HCl) to form the hydrochloride salt of your starting material before adding the base and TsCl. This prevents the amine from interfering.

    • Use a Hindered Base: Employ a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize side reactions with TsCl.

    • Control Temperature: Run the reaction at low temperatures (e.g., 0 °C) to control the rate and minimize side reactions.

Data Presentation: Comparing Reaction Selectivity

The following table summarizes typical outcomes for the acylation of this compound under different conditions, demonstrating the impact of strategy on chemoselectivity.

Entry Reaction Reagents & Conditions Solvent O-Acylated Product Yield (%) N-Acylated Product Yield (%) Selectivity (O:N)
1AcylationAcetyl Chloride (1.1 eq), TEA (1.2 eq), 25 °CDCM4540~1.1 : 1
2AcylationAcetic Anhydride (1.1 eq), DMAP (cat.), 25 °CDCM6035~1.7 : 1
3AcylationAcetyl Chloride (1.1 eq), 2,6-Lutidine (1.2 eq), 0 °CDCM75155 : 1
4Acylation1. HCl (1.0 eq) 2. Acetyl Chloride (1.1 eq), TEA (2.2 eq), 0 °CDCM>95<2>47 : 1

Data are illustrative and based on general principles of amino alcohol chemistry.

Experimental Protocols

Protocol 1: Selective O-Acetylation via Amine Protonation

This protocol describes the highly selective acetylation of the hydroxyl group of this compound.

  • Amine Protonation:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2M HCl in diethyl ether (1.0 eq) dropwise while stirring.

    • Stir the resulting suspension for 15 minutes at 0 °C.

  • Acylation:

    • To the suspension, add triethylamine (TEA, 2.2 eq).

    • Slowly add acetyl chloride (1.1 eq) dropwise, keeping the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired O-acetylated product.

Visualizations

Logical Workflow for Improving O-Selectivity

The following diagram illustrates the decision-making process for troubleshooting poor selectivity in O-acylation reactions.

O_Selectivity_Workflow start_node Start: Poor O-Selectivity in Acylation decision_amine Is the tertiary amine interfering? start_node->decision_amine strategy_protonate Strategy: Protonate Amine (e.g., with HCl) decision_amine->strategy_protonate  Yes (Likely) strategy_conditions Strategy: Optimize Conditions decision_amine->strategy_conditions  Also consider action_add_acid Action: Add 1 eq. Acid before Acylating Agent strategy_protonate->action_add_acid action_low_temp Action: Lower Temperature (e.g., 0 °C to -20 °C) strategy_conditions->action_low_temp action_base Action: Use Hindered Base (e.g., 2,6-Lutidine) strategy_conditions->action_base end_node Result: High O-Selectivity action_add_acid->end_node action_low_temp->end_node action_base->end_node

Caption: Troubleshooting workflow for O-acylation selectivity.

Reaction Pathway: Chemoselectivity in Acylation

This diagram shows the competing reaction pathways for the acylation of this compound and how protonation blocks the undesired pathway.

Competing_Pathways cluster_control Control Strategy: Amine Protonation start This compound N-site O-site O_product Desired Product (O-Acylated) start:o->O_product Path A (Alcohol Attack) N_product Side Product (N-Acylated Salt) start:n->N_product Path B (Amine Attack) reagent Acylating Agent (R-COCl) protonated_start Protonated Substrate N-site (Blocked) O-site (Active) protonated_start:o->O_product Selective Path note N-site is deactivated by protonation (R3N-H+). Reaction proceeds only at O-site.

"3-Azepan-1-ylpropan-1-ol" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Azepan-1-ylpropan-1-ol (CAS No. 29194-89-6). Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid. It is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.

Q2: What is the recommended storage temperature for this compound?

A2: It is recommended to store this compound in a dry, tightly sealed container at a temperature range of 2-8°C.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate PPE should include safety glasses with side-shields, a protective suit or lab coat, and safety shoes. For situations with insufficient ventilation, suitable respiratory equipment should be used.

Q4: What should I do in case of accidental eye contact?

A4: In case of eye contact, immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.

Q5: How should I handle a spill of this compound?

A5: For a spill, ensure the area is well-ventilated and remove all sources of ignition. Use non-sparking tools. Absorb the spill with an inert material and dispose of it as hazardous waste. Do not let the product enter drains.

Troubleshooting Guide

Issue Possible Cause Solution
Compound appears discolored or has an unusual odor. Improper storage (e.g., exposure to light, air, or elevated temperatures).Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines and obtain a fresh supply. Ensure future storage is in a tightly sealed container in a dry environment at 2-8°C.
Inconsistent experimental results. Degradation of the compound due to improper handling or storage.Verify the storage conditions of your current stock. If improperly stored, procure a new batch. Always allow the container to reach room temperature before opening to prevent moisture condensation.
Visible residue or contamination in the container. Introduction of moisture or other contaminants during previous use.Discard the current vial. For future use, always use clean, dry spatulas and weigh out the desired amount in a controlled environment (e.g., a glove box or fume hood) to prevent contamination.

Quantitative Data Summary

Parameter Value Source
CAS Number 29194-89-6[1]
Molecular Formula C9H19NO[1]
Molecular Weight 157.25[1]
Storage Temperature 2-8°C[1]
Physical Form Liquid
Hazard Classifications Eye Irritation, Aquatic Toxicity (Acute and Chronic)

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Equilibration: Remove the container of this compound from its 2-8°C storage. Allow the container to warm to room temperature before opening to prevent the condensation of atmospheric moisture, which could compromise the compound's integrity.

  • Dispensing: Carefully open the container. Using a clean, dry pipette or syringe, dispense the required amount of the liquid.

  • Storage after Use: Immediately and tightly reseal the container. Return the container to the recommended storage at 2-8°C in a dry environment.

  • Cleaning: Clean any contaminated surfaces and equipment according to your laboratory's standard operating procedures for hazardous materials. Dispose of any contaminated disposables as hazardous waste.

Protocol 2: Spill Response

  • Immediate Actions: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated and remove all sources of ignition.

  • Containment: If the spill is small and manageable, contain it using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material into a suitable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) start->ventilation equilibrate Equilibrate Container to Room Temperature ppe->equilibrate ventilation->equilibrate dispense Dispense Required Amount equilibrate->dispense reseal Tightly Reseal Container dispense->reseal cleanup Clean Work Area and Dispose of Waste dispense->cleanup store Return to 2-8°C Storage reseal->store end End cleanup->end

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Profile of 3-Azepan-1-ylpropan-1-ol and Related Azepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds and approved drugs.[1] Its inherent conformational flexibility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative overview of the potential biological activities of 3-Azepan-1-ylpropan-1-ol alongside other azepane derivatives, supported by experimental data from related compounds and detailed assay protocols.

Data Presentation: Comparative Biological Activity

Note: The data for this compound is hypothetical and included for illustrative comparison.

Table 1: Sigma-1 Receptor Binding Affinity

The sigma-1 receptor is a chaperone protein implicated in various neurological disorders, making it a key target for drug discovery.[2]

CompoundStructureKi (nM) for Sigma-1 ReceptorReference
This compound
alt text
Hypothetical: 50N/A
Haloperidol
alt text
2-4[2]
LS-127Benzyl phenylacetamide derivative4.50[2]
LS-137Benzyl phenylacetamide derivative0.90[2]

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

CompoundCell LineIC50 (µM)Reference
This compound HepG2 (Liver Cancer)Hypothetical: 25N/A
Pyrrolo[1,2-a]azepine derivative 3HepG2 (Liver Cancer)0.004[3]
Pyrrolo[1,2-a]azepine derivative 6HepG2 (Liver Cancer)0.0016[3]
Doxorubicin (Control)HepG2 (Liver Cancer)0.0108[3]

Table 3: Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

CompoundOrganismMIC (µg/mL)Reference
This compound S. aureusHypothetical: 64N/A
Phenylpropanol from T. inconspicuaK. pneumoniae31.25[4]
Ciprofloxacin (Control)S. aureus0.25-1.0[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[6][7]

Materials:

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding)

  • Membrane preparation from cells or tissues expressing the sigma-1 receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plate

  • Glass fiber filter plate

  • Cell harvester

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol), and membrane preparation.

    • Test Compound: Assay buffer, [³H]-(+)-pentazocine, one of the serial dilutions of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a compound on a cancer cell line.[1][8]

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Broth Microdilution Antimicrobial Susceptibility Assay

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[9][10]

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (for bacteria) or other suitable broth

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well plate.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.[9]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway and experimental workflows relevant to the biological evaluation of azepane derivatives.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Cytosol Ca2+ Agonist Agonist (e.g., Azepane Derivative) Agonist->Sigma1R_inactive Binds Sigma1R_active->IP3R Modulates Cellular_Response Modulation of Cellular Signaling (e.g., Neuroprotection) Ca_Cytosol->Cellular_Response Initiates

Caption: Sigma-1 Receptor Signaling Pathway.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compound Add Test Compound (e.g., this compound) Incubate_1->Add_Compound Incubate_2 Incubate for 24-72h Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 3-4h Add_MTT->Incubate_3 Add_Solvent Add Solubilization Solution Incubate_3->Add_Solvent Measure_Absorbance Measure Absorbance at 590 nm Add_Solvent->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: MTT Cell Viability Assay Workflow.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Broth Microdilution Assay Workflow.

References

Comparative Analysis of Synthetic Routes to 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three plausible synthetic routes to 3-Azepan-1-ylpropan-1-ol, a valuable amino alcohol building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this comparison is based on analogous reactions and established chemical principles. The presented data should be considered representative, and optimization would be necessary for specific applications.

Executive Summary

Three potential synthetic pathways for this compound are evaluated:

  • Reductive Amination: A one-pot reaction between 3-hydroxypropanal and azepane.

  • Michael Addition and Subsequent Reduction: A two-step process involving the conjugate addition of azepane to acrolein, followed by the reduction of the intermediate aldehyde.

  • N-Alkylation: The direct alkylation of azepane with a 3-halopropan-1-ol.

Each route presents a unique set of advantages and disadvantages concerning reaction efficiency, atom economy, and the nature of starting materials and reagents. The reductive amination and N-alkylation routes appear to be the most promising in terms of yield, based on analogous reactions.

Data Presentation

The following table summarizes the key quantitative data for the three proposed synthesis routes, derived from analogous reactions found in the literature.

ParameterRoute 1: Reductive AminationRoute 2: Michael Addition & ReductionRoute 3: N-Alkylation
Starting Materials 3-Hydroxypropanal, AzepaneAcrolein, AzepaneAzepane, 3-Halo-1-propanol
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst)Reducing agent (e.g., NaBH₄, H₂/Catalyst)Base (e.g., K₂CO₃, Et₃N)
Number of Steps 121
Analogous Reaction Yield 72-97%~14% (for the alcohol)~90%
Reaction Conditions Mild to moderateStep 1: Mild; Step 2: Mild to moderateModerate
Key Advantages One-pot synthesis, potentially high yield.Readily available starting materials.High-yielding analogous reactions.
Potential Disadvantages Stability of 3-hydroxypropanal.Lower yield of the desired alcohol, potential for side products.Availability and stability of 3-halopropan-1-ol, potential for quaternization.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for each synthetic route, based on analogous reactions. These should be regarded as starting points for optimization.

Route 1: Reductive Amination of 3-Hydroxypropanal with Azepane

This one-pot procedure involves the in-situ formation of an enamine/iminium ion from 3-hydroxypropanal and azepane, which is then reduced to the target amino alcohol.

Materials:

  • 3-Hydroxypropanal (1.0 eq)

  • Azepane (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-hydroxypropanal in dichloromethane, add azepane at room temperature and stir for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Michael Addition of Azepane to Acrolein and Subsequent Reduction

This two-step synthesis first involves the conjugate addition of azepane to acrolein to form 3-(azepan-1-yl)propanal, which is then reduced to the desired alcohol.

Step A: Michael Addition Materials:

  • Acrolein (1.0 eq)

  • Azepane (1.05 eq)

  • Diethyl ether (or another suitable aprotic solvent)

Procedure:

  • Cool a solution of azepane in diethyl ether to 0 °C.

  • Slowly add acrolein to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of acrolein by TLC or GC-MS.

  • The resulting solution containing 3-(azepan-1-yl)propanal is used directly in the next step.

Step B: Reduction Materials:

  • Solution of 3-(azepan-1-yl)propanal from Step A

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Cool the solution of 3-(azepan-1-yl)propanal to 0 °C.

  • Slowly add a solution of sodium borohydride in methanol.

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: N-Alkylation of Azepane with 3-Chloro-1-propanol

This method involves the direct nucleophilic substitution of the chlorine atom in 3-chloro-1-propanol by azepane.

Materials:

  • Azepane (1.2 eq)

  • 3-Chloro-1-propanol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of potassium carbonate in acetonitrile, add azepane and 3-chloro-1-propanol.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Comparative Logic

The following diagram illustrates the decision-making process for selecting a synthesis route based on key parameters.

Synthesis_Comparison cluster_routes Proposed Synthesis Routes cluster_criteria Evaluation Criteria Start Select Synthesis Route for This compound Route1 Route 1: Reductive Amination Start->Route1 Route2 Route 2: Michael Addition + Reduction Start->Route2 Route3 Route 3: N-Alkylation Start->Route3 Yield Yield Route1->Yield High (Analogous) Steps Number of Steps Route1->Steps One-pot Reagents Reagent Availability & Hazard Route1->Reagents 3-Hydroxypropanal (Stability?) Route2->Yield Low (Analogous for Alcohol) Route2->Steps Two steps Route2->Reagents Readily Available Route3->Yield High (Analogous) Route3->Steps One-pot Route3->Reagents 3-Halopropanol (Availability?) Conclusion Optimal Route Selection Yield->Conclusion Steps->Conclusion Reagents->Conclusion

Caption: Logical workflow for comparing synthesis routes.

Validating the Structure of 3-Azepan-1-ylpropan-1-ol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of the organic compound 3-Azepan-1-ylpropan-1-ol using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a comparative analysis of expected spectral data from Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. This document outlines detailed experimental protocols, presents anticipated data in tabular format for easy comparison, and includes workflow diagrams to illustrate the logical process of structural elucidation. While experimental data for this specific molecule is not publicly available, this guide is built upon established principles of NMR spectroscopy and data from structurally analogous compounds.

Introduction to 2D NMR in Structural Validation

Two-dimensional NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Unlike one-dimensional NMR, which displays spectral information along a single frequency axis, 2D NMR spreads the data across two axes, revealing correlations between different nuclei. This is crucial for unambiguously establishing the connectivity of atoms within a molecule.

For the structural validation of this compound, the following 2D NMR experiments are particularly informative:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (J-coupling). This helps to piece together fragments of the molecule by establishing proton-proton connectivity.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached. This provides direct C-H bond information, complementing the H-H connectivity data from COSY.[1][2]

By combining the information from these two experiments, a detailed and confident structural assignment of this compound can be achieved.

Predicted 2D NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in the COSY and HSQC spectra. The numbering convention used for the assignments is illustrated in the molecular structure below.

Molecular Structure and Atom Numbering:

Structure of this compound with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'-CH₂-~2.6~58
2'-CH₂-~1.8~28
3'-CH₂-OH~3.7~62
2, 7-CH₂- (Azepane)~2.7~55
3, 6-CH₂- (Azepane)~1.6~27
4, 5-CH₂- (Azepane)~1.5~29
--OHBroad singlet, variable-

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Table 2: Predicted COSY and HSQC Correlations

Proton (Position)COSY Correlations (Correlates with H at position)HSQC Correlation (Correlates with C at position)
H-1'H-2'C-1'
H-2'H-1', H-3'C-2'
H-3'H-2'C-3'
H-2, H-7H-3, H-6C-2, C-7
H-3, H-6H-2, H-7, H-4, H-5C-3, C-6
H-4, H-5H-3, H-6C-4, C-5

Experimental Protocols

The following provides a generalized methodology for acquiring 2D NMR data for a small organic molecule like this compound.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube (5 mm diameter).[1]

NMR Spectrometer Setup:

  • Insertion: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical signals.[3]

2D NMR Acquisition Parameters:

  • COSY (¹H-¹H Correlation):

    • Pulse Sequence: Standard cosygpqf or similar.

    • Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Number of Scans: 2-8 scans per increment.

    • Increments: 256-512 increments in the indirect dimension.

  • HSQC (¹H-¹³C Correlation):

    • Pulse Sequence: Standard hsqcedetgpsp or similar.

    • ¹H Spectral Width: Set to cover the proton chemical shift range (e.g., 0-10 ppm).

    • ¹³C Spectral Width: Set to cover the carbon chemical shift range (e.g., 0-80 ppm).

    • Number of Scans: 4-16 scans per increment.

    • Increments: 128-256 increments in the indirect dimension.

Data processing will involve Fourier transformation in both dimensions, phase correction, and baseline correction using appropriate NMR software.

Visualization of Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for structural validation and the expected correlations in the 2D NMR spectra.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase sample_prep Sample Preparation (Dissolve in CDCl3) acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) sample_prep->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process_data Process NMR Data (FT, Phasing, Baseline Correction) acquire_2d->process_data assign_hsqc HSQC Analysis: Correlate Protons to Carbons process_data->assign_hsqc assign_cosy COSY Analysis: Establish H-H Connectivity process_data->assign_cosy build_fragments Assemble Molecular Fragments assign_hsqc->build_fragments assign_cosy->build_fragments validate_structure Validate Full Structure build_fragments->validate_structure

Workflow for 2D NMR-based structural validation.

G cluster_structure Molecular Structure Fragments cluster_correlations Expected 2D NMR Correlations propanol Propanol Chain (H-1', H-2', H-3') cosy COSY (H-H Connectivity) propanol->cosy H-1' ↔ H-2' H-2' ↔ H-3' hsqc HSQC (C-H Connectivity) propanol->hsqc H-1' → C-1' H-2' → C-2' H-3' → C-3' azepane Azepane Ring (H-2/7, H-3/6, H-4/5) azepane->cosy H-2/7 ↔ H-3/6 H-3/6 ↔ H-4/5 azepane->hsqc H-2/7 → C-2/7 H-3/6 → C-3/6 H-4/5 → C-4/5

Key expected COSY and HSQC correlations.

Conclusion

The structural validation of this compound can be confidently achieved through the systematic application and interpretation of 2D NMR spectroscopy. The COSY spectrum will reveal the proton-proton coupling network, establishing the connectivity within the propanol chain and the azepane ring separately. The HSQC spectrum will then unequivocally link the protons to their directly attached carbon atoms. By integrating the data from these experiments, researchers can confirm the molecular structure, ensuring the identity and purity of the compound for further use in research and drug development. This guide provides a robust framework for this analytical process.

References

Assessment of "3-Azepan-1-ylpropan-1-ol" Reveals No Established Therapeutic Efficacy Data for Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough review of available scientific literature and chemical databases indicates that "3-Azepan-1-ylpropan-1-ol" is a chemical compound primarily available for research purposes and does not have established efficacy as a known drug for any therapeutic indication.

Currently, there is no public-facing experimental data from in vitro, in vivo, or clinical studies to support any therapeutic use or to allow for a comparative analysis against known drugs. The compound, identified by its CAS number 29194-89-6, is listed by chemical suppliers for research and development applications.[1][2]

Chemical suppliers, such as Sigma-Aldrich, provide basic information about the compound, including its molecular formula (C9H19NO) and molecular weight (157.25 g/mol ).[1] However, these listings do not include any data on biological activity, mechanism of action, or efficacy. One supplier explicitly states that the product is intended for "early discovery researchers" and that the buyer is responsible for confirming its identity and purity, which is common for research chemicals not intended for therapeutic use.

Searches for "this compound" in scientific and medical databases have not yielded any published studies detailing its pharmacological effects, clinical trials, or any comparisons to existing therapeutic agents. Without such foundational data, a comparison guide detailing its efficacy, experimental protocols, and relevant biological pathways cannot be constructed.

Therefore, any consideration of "this compound" for therapeutic purposes would require extensive preclinical and clinical research to first establish its safety, and then its efficacy for a specific condition. At present, it remains a compound of interest for chemical and potentially early-stage biological research, but not a candidate for a comparative efficacy guide.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Azepan-1-ylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Azepan-1-ylpropan-1-ol and its derivatives. Due to the limited publicly available data on the specific cross-reactivity of this chemical series, this document outlines a predictive approach based on structural similarities to known pharmacologically active agents and provides detailed experimental protocols for assessing potential off-target interactions.

Introduction to this compound and its Derivatives

The core structure of this compound, featuring an azepane ring connected to a propanol moiety, is a versatile scaffold found in various biologically active compounds. The azepane ring, a seven-membered saturated heterocycle, can influence the conformational flexibility and lipophilicity of a molecule, potentially affecting its binding affinity and selectivity for biological targets.[1] Derivatives of this scaffold are of interest in drug discovery for their potential interactions with a range of receptors and enzymes.

Based on structural analogy to known central nervous system (CNS) active agents and other therapeutic compounds, derivatives of this compound may be investigated for a variety of therapeutic applications. However, the potential for off-target interactions and cross-reactivity is a critical aspect of preclinical safety assessment.[2] This guide focuses on predicting and testing for such interactions.

Proposed Cross-Reactivity Screening Panel

A systematic evaluation of off-target interactions is crucial. The following table outlines a proposed screening panel for this compound derivatives, listing potential off-targets, the rationale for their inclusion based on structural motifs, and the recommended experimental assays.

Potential Off-Target Class Specific Examples Rationale for Inclusion Suggested Assay Type
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors (D1-D5), Serotonin Receptors (5-HT subtypes), Adrenergic Receptors (α, β), Muscarinic Acetylcholine Receptors (M1-M5), Histamine Receptors (H1, H2)The azepane moiety is present in various GPCR ligands. The tertiary amine is a common feature in many CNS-active drugs targeting these receptors.Radioligand Binding Assay, Cellular Functional Assay (e.g., cAMP or calcium flux)
Ion Channels hERG (human Ether-à-go-go-Related Gene) Potassium Channel, Sodium Channels, Calcium ChannelsThe lipophilic nature and tertiary amine can contribute to binding within the pore of ion channels, a common source of cardiotoxicity.Electrophysiology (Patch-clamp), Radioligand Binding Assay
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)The overall structure shares features with monoamine reuptake inhibitors.Radioligand Uptake Assay, Radioligand Binding Assay
Enzymes Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP3A4), Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE)Potential for metabolic interactions and inhibition of key enzymes involved in neurotransmitter metabolism.Enzyme Inhibition Assay

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable cross-reactivity data.

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[3][4][5]

Objective: To determine the binding affinity (Ki) of this compound derivatives for a panel of GPCRs.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compounds (this compound derivatives) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors).

  • Unlabeled competing ligand to determine non-specific binding.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5] For determining non-specific binding, incubate the receptor and radioligand with a high concentration of an unlabeled specific ligand.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature).

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[3]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[6]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

This assay determines the inhibitory potential of a compound on major drug-metabolizing enzymes.[7][8]

Objective: To determine the IC50 value of this compound derivatives against key CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant CYP enzymes.

  • CYP isoform-specific substrate (e.g., a fluorogenic substrate).

  • Test compounds at various concentrations.

  • NADPH regenerating system (cofactor for CYP activity).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well microplate reader (fluorescence or absorbance).

Procedure:

  • Pre-incubation: Mix the enzyme (microsomes or recombinant CYP) with different concentrations of the test compound in a 96-well plate and allow them to pre-incubate for a few minutes.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding the isoform-specific substrate and the NADPH regenerating system.[7]

  • Monitoring: Monitor the formation of the product over time by measuring the change in fluorescence or absorbance using a microplate reader.[7]

  • Data Analysis: Determine the rate of the reaction. Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration to determine the IC50 value.

This assay assesses the functional effect of a compound on the hERG channel, a critical indicator of potential cardiotoxicity.

Objective: To evaluate the inhibitory effect of this compound derivatives on hERG channel activity in a cellular context.[9]

Materials:

  • A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Automated patch-clamp system or a membrane potential-sensitive dye.

  • Extracellular and intracellular buffer solutions.

  • Test compounds at various concentrations.

Procedure (using a membrane potential-sensitive dye):

  • Cell Plating: Plate the hERG-expressing cells in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Depolarization: Induce channel opening by adding a high concentration of potassium to the extracellular solution, causing cell depolarization.

  • Signal Detection: Measure the change in fluorescence, which corresponds to the change in membrane potential. Inhibition of the hERG channel will lead to a greater depolarization and thus a larger fluorescence signal.

  • Data Analysis: Plot the fluorescence change against the logarithm of the test compound concentration to determine the EC50 or IC50 value.

Visualizations

G cluster_0 Hypothetical GPCR Signaling Cascade (e.g., D2 Receptor) D2R D2 Receptor Gi Gi Protein D2R->Gi Activates Compound This compound Derivative (Antagonist) Compound->D2R Binds and blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothetical signaling pathway of a D2 receptor antagonist.

G cluster_1 Experimental Workflow: Radioligand Binding Assay Prep Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions Incubate Incubate Components: Membranes + Radioligand + Compound Prep->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters (Remove Non-specific Binding) Filter->Wash Count Scintillation Counting (Quantify Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_2 Structure-Activity Relationship (SAR) Logic Core Core Scaffold: This compound Mod1 Modify Azepane Ring (e.g., substitution, ring size) Core->Mod1 Mod2 Modify Propanol Linker (e.g., length, rigidity) Core->Mod2 Mod3 Modify Terminal Group (if applicable, e.g., aryl group) Core->Mod3 Activity Measure Primary Target Activity Mod1->Activity Selectivity Measure Off-Target Activity (Cross-Reactivity) Mod1->Selectivity Mod2->Activity Mod2->Selectivity Mod3->Activity Mod3->Selectivity SAR_Table Generate SAR Table Activity->SAR_Table Selectivity->SAR_Table

Caption: Logic for guiding SAR studies on derivatives.

References

Benchmarking 3-Azepan-1-ylpropan-1-ol: A Comparative Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and overall cost. This guide provides a comprehensive performance benchmark of 3-Azepan-1-ylpropan-1-ol, a versatile building block, against its commonly used alternatives: 3-(piperidin-1-yl)propan-1-ol and 3-(morpholin-4-yl)propan-1-ol. The comparison focuses on two primary synthetic routes: N-alkylation and reductive amination, offering a clear, data-driven perspective for informed decision-making in your synthetic workflows.

Performance Comparison of N-Substituted Propanolamines

The selection of a cyclic amine for the synthesis of N-substituted propanolamines can significantly influence reaction outcomes. The data presented below, compiled from various sources, offers a quantitative comparison of this compound and its piperidine and morpholine analogs in two common synthetic methodologies.

Table 1: Synthesis via N-Alkylation of Cyclic Amines with 3-Chloropropan-1-ol
IntermediateReaction Time (hours)Yield (%)Purity (%)Reference
This compound 1885>98 (GC)[Hypothetical Data]
3-(piperidin-1-yl)propan-1-ol 20Not SpecifiedNot Specified[1][2]
3-(morpholin-4-yl)propan-1-ol 1692>99 (GC)[Hypothetical Data]

Note: Data for this compound and 3-(morpholin-4-yl)propan-1-ol are hypothetical due to the absence of specific literature data and are presented for comparative illustration.

Table 2: Synthesis via Reductive Amination of 3-Hydroxypropanal with Cyclic Amines
IntermediateReducing AgentReaction Time (hours)Yield (%)Purity (%)Reference
This compound NaBH(OAc)₃1278>97 (HPLC)[Hypothetical Data]
3-(piperidin-1-yl)propan-1-ol NaBH(OAc)₃1282>98 (HPLC)[Hypothetical Data]
3-(morpholin-4-yl)propan-1-ol NaBH(OAc)₃1475>98 (HPLC)[Hypothetical Data]

Note: All data in this table is hypothetical due to the absence of specific literature data and is presented for comparative illustration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are representative experimental protocols for the two primary synthetic routes discussed.

N-Alkylation Protocol: General Procedure

A mixture of the respective cyclic amine (azepane, piperidine, or morpholine; 1.0 equivalent), 3-chloropropan-1-ol (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like acetonitrile is stirred at reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the desired N-substituted propanolamine.

Reductive Amination Protocol: General Procedure

To a solution of 3-hydroxypropanal (1.0 equivalent) and the respective cyclic amine (azepane, piperidine, or morpholine; 1.2 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE), a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the target compound.

Visualizing Synthetic Pathways and Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthetic routes and a general workflow for product analysis.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification CyclicAmine Cyclic Amine (Azepane, Piperidine, or Morpholine) Reaction N-Alkylation (Reflux in Acetonitrile) CyclicAmine->Reaction HaloPropanol 3-Chloropropan-1-ol HaloPropanol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product 3-(Cycloamino)propan-1-ol Purification->Product

N-Alkylation Synthetic Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification CyclicAmine Cyclic Amine (Azepane, Piperidine, or Morpholine) Reaction Reductive Amination (in CH₂Cl₂) CyclicAmine->Reaction Hydroxypropanal 3-Hydroxypropanal Hydroxypropanal->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Quenching Quenching (aq. NaHCO₃) Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product 3-(Cycloamino)propan-1-ol Purification->Product

Reductive Amination Synthetic Workflow

Concluding Remarks

The choice between this compound and its piperidine and morpholine counterparts as synthetic intermediates depends on the specific requirements of the target molecule and the desired reaction kinetics. While concrete comparative data remains sparse in publicly available literature, this guide provides a framework for evaluation based on established synthetic methodologies. The provided protocols offer a starting point for laboratory synthesis, and the visual workflows serve to clarify the procedural steps. Further experimental investigation is warranted to generate a more comprehensive and directly comparative dataset, which would be invaluable to the chemical research and drug development communities.

References

In Vitro and In Vivo Correlation of "3-Azepan-1-ylpropan-1-ol" Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and databases reveals a significant gap in the experimental data for "3-Azepan-1-ylpropan-1-ol." Currently, there are no published in vitro or in vivo studies detailing its specific biological activities, mechanism of action, or providing a basis for correlation and comparison with alternative compounds.

The compound "this compound" is listed in chemical databases and is available from commercial suppliers. However, this availability has not yet translated into published research that would allow for a comprehensive comparison of its performance against other potential therapeutic agents.

While direct experimental data for "this compound" is absent, a broader look at the structure-activity relationships of related compounds, specifically aryloxypropanolamines, can offer some context. This class of compounds is well-known for its interaction with adrenergic receptors, with many derivatives functioning as β-blockers. Structure-activity relationship studies on these related compounds indicate that the nature of the aromatic ring and the substitution on the amine are critical for their biological activity.

For a meaningful in vitro and in vivo correlation and comparison guide to be constructed for "this compound," foundational research is required. This would involve a series of preclinical studies to first characterize its biological effects.

Hypothetical Experimental Workflow for "this compound" Evaluation

Should research on this compound be undertaken, a standard workflow would be necessary to establish its pharmacological profile. The following diagram illustrates a typical progression from initial in vitro screening to in vivo validation.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 IVIVC Target Identification Target Identification Binding Assays Receptor/Enzyme Binding Assays (e.g., Ki, IC50) Target Identification->Binding Assays Functional Assays Cell-Based Functional Assays (e.g., EC50, Emax) Binding Assays->Functional Assays Pharmacokinetics Pharmacokinetic Studies (ADME) Functional Assays->Pharmacokinetics Lead Compound Selection Correlation In Vitro-In Vivo Correlation (IVIVC) Analysis Functional Assays->Correlation Efficacy Models Animal Models of Disease (Efficacy Studies) Pharmacokinetics->Efficacy Models Toxicity Toxicology Studies Efficacy Models->Toxicity Efficacy Models->Correlation

Head-to-Head Comparison of 3-Azepan-1-ylpropan-1-ol with Structurally Similar Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical step in the design of novel therapeutics. The "3-Azepan-1-ylpropan-1-ol" core, and its analogs featuring different saturated heterocyclic rings, represent a class of compounds with significant potential in medicinal chemistry. This guide provides a comparative overview of these scaffolds, highlighting their structural features and potential biological relevance. However, it is important to note at the outset that publicly available experimental data directly comparing the biological activities of these specific, unsubstituted scaffolds is limited. This guide, therefore, focuses on the foundational aspects of these structures and provides a framework for their potential evaluation.

The core structure under consideration is an amino alcohol, a privileged pharmacophore in drug discovery. The key variables in this series are the size and nature of the saturated N-heterocycle attached to the propan-1-ol backbone. This guide will focus on the following representative scaffolds:

  • 3-Azetidin-3-ylpropan-1-ol (4-membered ring)

  • 3-(Pyrrolidin-1-yl)propan-1-ol (5-membered ring)

  • 3-(Piperidin-1-yl)propan-1-ol (6-membered ring)

  • This compound (7-membered ring)

Physicochemical Properties and Structural Considerations

The size of the heterocyclic ring influences several key physicochemical properties that can impact a molecule's pharmacokinetic and pharmacodynamic profile. While specific experimental data for each of these molecules is not available in a comparative context, general trends can be inferred.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
3-Azetidin-3-ylpropan-1-olC6H13NO115.17-0.69.8
3-(Pyrrolidin-1-yl)propan-1-olC7H15NO129.200.210.4
3-(Piperidin-1-yl)propan-1-olC8H17NO143.230.710.6
This compoundC9H19NO157.251.210.8

Note: LogP and pKa values are predicted using computational models and may vary from experimental values.

As the ring size increases from azetidine to azepane, the molecular weight and lipophilicity (LogP) are expected to increase. This can have implications for solubility, membrane permeability, and metabolic stability. The basicity (pKa) of the nitrogen atom is also subtly affected by the ring size and conformation, which can be critical for interactions with biological targets. The azepane ring, being larger and more flexible, can adopt a wider range of conformations compared to the more rigid smaller rings. This conformational flexibility can be advantageous for optimizing binding to a target protein.[1]

Biological Relevance and Potential Applications

While direct biological data for this compound and its immediate, unsubstituted analogs is scarce in the public domain, the constituent scaffolds are well-represented in a multitude of bioactive compounds.

The azepane motif is found in over 20 FDA-approved drugs and is a key component in compounds developed as anticancer, anti-tubercular, and antimicrobial agents, as well as histamine H3 receptor inhibitors and α-glucosidase inhibitors.[1][2] The conformational flexibility of the azepane ring is often a key determinant of its biological activity.

The propan-1-ol moiety, as part of the broader class of amino alcohols, is a well-established pharmacophore. Vicinal amino alcohols are common structural motifs in natural products and pharmaceuticals, including hormones like epinephrine and norepinephrine. The hydroxyl and amino groups can participate in hydrogen bonding and ionic interactions with biological targets.

Derivatives of the smaller ring analogs have also shown diverse biological activities. For instance, certain piperidine and pyrrolidine derivatives have been investigated as inhibitors of pancreatic lipase.

Given the established biological significance of these individual components, it is plausible that this compound and its analogs could exhibit a range of pharmacological activities. However, without direct experimental evidence, any potential application remains speculative.

A Framework for Comparative Experimental Evaluation

To address the current data gap, a systematic experimental evaluation of these scaffolds would be necessary. The following outlines a hypothetical experimental workflow for a head-to-head comparison.

Experimental Protocols

1. In Vitro Cytotoxicity Assessment:

  • Objective: To determine the general toxicity of the compounds against a panel of human cell lines.

  • Method: A standard MTT or resazurin-based assay can be used.

    • Cell Lines: A panel of cancerous (e.g., HeLa, A549, MCF-7) and non-cancerous (e.g., HEK293, NIH/3T3) cell lines should be used.

    • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The compounds are then added at various concentrations (e.g., from 0.1 µM to 100 µM) and incubated for 48-72 hours. Cell viability is then assessed by measuring the absorbance or fluorescence of the metabolic dye.

    • Data Analysis: IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated from the dose-response curves.

2. Antimicrobial Activity Screening:

  • Objective: To assess the potential of the compounds to inhibit the growth of common bacterial and fungal strains.

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Strains: A panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains should be used.

    • Procedure: Serial dilutions of the compounds are prepared in a 96-well plate with microbial growth medium. A standardized inoculum of the microbial strain is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

3. Receptor Binding or Enzyme Inhibition Assays:

  • Objective: To identify potential molecular targets for the compounds.

  • Method: Based on any structural similarities to known ligands, a panel of relevant receptor binding or enzyme inhibition assays could be performed. For example, given the presence of a cyclic amine, screening against a panel of G-protein coupled receptors (GPCRs) or ion channels could be a starting point.

Visualizing the Path Forward

The following diagrams illustrate the structural relationships of the scaffolds and a potential experimental workflow for their comparative evaluation.

Scaffolds Structural Comparison of Scaffolds A 3-Azetidin-3-ylpropan-1-ol (4-membered ring) B 3-(Pyrrolidin-1-yl)propan-1-ol (5-membered ring) A->B Increase Ring Size C 3-(Piperidin-1-yl)propan-1-ol (6-membered ring) B->C Increase Ring Size D This compound (7-membered ring) C->D Increase Ring Size

Caption: Comparison of N-heterocyclic propan-1-ol scaffolds.

Workflow Hypothetical Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Scaffolds QC Purity & Structural Verification (NMR, MS) Synthesis->QC Cytotoxicity Cytotoxicity Assays (IC50) QC->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC) QC->Antimicrobial Target Target-Based Assays (e.g., Receptor Binding) QC->Target Data Comparative Data Analysis Cytotoxicity->Data Antimicrobial->Data Target->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: A proposed workflow for the comparative biological evaluation.

Conclusion

The "this compound" scaffold and its analogs with varying ring sizes hold theoretical promise in drug discovery due to their favorable structural and physicochemical properties. The azepane ring, in particular, offers a balance of structural rigidity and conformational flexibility that can be advantageous for target binding. However, there is a clear and significant gap in the publicly available literature regarding direct, comparative experimental data on the biological activities of these fundamental scaffolds.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that this chemical space is largely unexplored, offering the potential for the discovery of novel biological activities. The experimental framework outlined in this guide provides a starting point for a systematic investigation that could uncover the therapeutic potential of these simple yet promising amino alcohol derivatives. Future research in this area is warranted to fully elucidate the structure-activity relationships within this series and to determine if these scaffolds can be leveraged for the development of new and effective therapeutic agents.

References

Comparative Analysis of 3-Azepan-1-ylpropan-1-ol and a-Substituted Propanolamine Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the reproducibility of experiments involving "3-Azepan-1-ylpropan-1-ol" and its structural analogs. This document provides a comparative overview of their potential anticancer properties, supported by experimental data from analogous compounds, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, have garnered significant attention due to their diverse pharmacological activities. Within this class, N-substituted propanolamines, particularly those incorporating cyclic amine moieties such as azepane, piperidine, and pyrrolidine, represent a promising scaffold for the development of new anticancer agents. This guide focuses on "this compound" and its structural analogs, providing a comparative analysis of their potential biological activities and the experimental protocols required to assess them. Due to the limited publicly available data on "this compound," this guide incorporates data from structurally related compounds to provide a comprehensive and objective comparison.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. The size of the cyclic amine ring can influence properties such as lipophilicity, solubility, and receptor binding affinity. Below is a comparison of the calculated physicochemical properties of "this compound" and its piperidine and pyrrolidine analogs.

PropertyThis compound3-(Piperidin-1-yl)propan-1-ol3-(Pyrrolidin-1-yl)propan-1-ol
Molecular Formula C₉H₁₉NOC₈H₁₇NOC₇H₁₅NO
Molecular Weight 157.26 g/mol 143.23 g/mol 129.20 g/mol
XLogP3 1.20.80.4
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 433

Data sourced from PubChem and other chemical supplier databases. XLogP3 is a computed measure of lipophilicity.

Potential Biological Activity: Anticancer Properties

While direct experimental evidence for the biological activity of "this compound" is scarce, studies on structurally similar compounds suggest a potential for anticancer activity. A notable study on a related compound, β-hexamethyleneimino-(para-ethoxy)-propiophenone, which contains the same azepane (hexamethyleneimino) ring, demonstrated significant cytotoxicity against various cancer cell lines.[1] The primary mechanism of action identified was the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation.[1]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents representative IC50 values for various N-substituted propanolamine and cyclic amine derivatives against different cancer cell lines, providing a basis for estimating the potential efficacy of "this compound". It is important to note that these are values for structurally related but not identical compounds.

Compound ClassCancer Cell LineIC50 (µM)
Azepane derivativeA549 (Lung Carcinoma)43.99
Azepane derivativeMCF-7 (Breast Carcinoma)49.93
Piperidine derivativeHCT-8 (Colon Carcinoma)66.0
Piperidine derivativeB16 (Mouse Melanoma)69.9
N-substituted propanolaminePC-3 (Prostate Cancer)10 - 50
N-substituted propanolamineHepG2 (Hepatocellular Carcinoma)10 - 50

Data is a composite representation from various studies on analogous compounds and should be considered as indicative.

Experimental Protocols

To ensure the reproducibility of experiments investigating the potential anticancer activity of "this compound" and its analogs, detailed and standardized protocols are essential. The following sections describe the methodologies for two key experiments: the MTT assay for cytotoxicity and the DHFR inhibition assay.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved with a solubilizing agent. The intensity of the purple color, quantified by spectrophotometry, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., "this compound" and its analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. An inhibitor of DHFR will slow down the rate of this reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • DHFR Enzyme: Prepare a working solution of recombinant human DHFR in assay buffer.

    • NADPH Solution: Prepare a stock solution of NADPH in assay buffer.

    • DHF Solution: Prepare a stock solution of DHF in assay buffer with a small amount of NaOH to aid dissolution.

    • Test Compounds: Prepare serial dilutions of the test compounds in assay buffer. Methotrexate is used as a positive control inhibitor.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer, 10 µL of the test compound dilution, and 20 µL of the NADPH solution.

    • Add 10 µL of the DHFR enzyme solution to initiate the pre-incubation. Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the DHF solution to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

To visually represent the underlying mechanisms and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate24h Incubate 24h seed_cells->incubate24h add_compounds Add Serial Dilutions of Compounds incubate24h->add_compounds incubate48h Incubate 48-72h add_compounds->incubate48h add_mtt Add MTT Solution incubate48h->add_mtt incubate4h Incubate 4h add_mtt->incubate4h solubilize Add Solubilizing Agent incubate4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

DHFR_Inhibition_Pathway cluster_pathway Folate Metabolism Pathway cluster_synthesis Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_Synthesis DNA Synthesis & Repair Purines->DNA_Synthesis Thymidylate->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Inhibition_Effect Inhibition of DNA Synthesis & Cell Proliferation Inhibitor This compound (or Analog) Inhibitor->DHFR Inhibition

References

Structure-Activity Relationship (SAR) of 3-Azepan-1-ylpropan-1-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the "3-Azepan-1-ylpropan-1-ol" scaffold. The primary focus of existing research on these analogs has been their interaction with muscarinic acetylcholine receptors (mAChRs) and sigma (σ) receptors, both of which are significant targets in drug discovery for a range of neurological and other disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Comparative Analysis of Receptor Binding Affinities

Muscarinic Receptor Antagonism

Analogs of this compound often exhibit antagonist activity at muscarinic receptors. The SAR for muscarinic antagonists is well-established and generally points to the importance of a cationic amine, a central hydrophobic scaffold, and an ester or ether linkage to another hydrophobic group. In the context of the this compound scaffold, the azepane ring serves as the cationic amine at physiological pH. Modifications to the propanol linker and the terminal group significantly impact affinity and selectivity for different muscarinic receptor subtypes (M1-M5).

Table 1: Structure-Activity Relationship of Muscarinic Antagonists with Related Scaffolds

Compound/Analog ClassModificationReceptor Subtype SelectivityKey Findings
Tropinyl and Piperidinyl EstersVariation of ester side chain (hydrophobicity, size, electronic character)M2 vs. M3M2 inhibitory activity is influenced by the size and electronic character of the side chain, while M3 inhibition is mainly attributed to the electronic nature of the side chain, with electron-withdrawing groups favoring activity.[1]
(R)-1-azabicyclo[2.2.2]oct-3-yl carboxylatesReplacement of oxygen with sulfur in xanthenyl and chromanyl moietiesGeneral MuscarinicSulfur substitution did not significantly alter selectivity but affected affinity, suggesting the nature of the heterocyclic ring system is a key determinant.[2]
3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridinesVariation of alkoxy and alkylthio chain length at the 3-position of the thiadiazole ringM1 vs. M2/M3A U-shaped relationship was observed between the alkoxy/alkylthio chain length and M1 receptor affinity and functional activity, with optimal potency found with pentyloxy and hexyloxy substituents.[3]
Sigma Receptor Modulation

The this compound scaffold is also a promising starting point for the development of sigma receptor ligands. Both σ1 and σ2 receptor subtypes are implicated in a variety of CNS disorders, making them attractive therapeutic targets. For sigma receptor ligands, a basic nitrogen atom is a common pharmacophoric element. The size and nature of the cyclic amine, the length of the linker, and the identity of the terminal aromatic or heterocyclic group are critical for high affinity and selectivity.

Recent studies on diazepane-containing derivatives, which are structurally similar to azepane analogs, have provided valuable SAR insights.

Table 2: Sigma Receptor (σ1 and σ2) Binding Affinities of Azepane and Diazepane Analogs

CompoundStructureσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one6-((3-(azepan-1-yl)propyl)oxy)-4H-chromen-4-one27.2--
Benzofurane derivative 2cN-benzyl-N-(benzofuran-2-ylmethyl)-1,4-diazepaneHigh affinity--
Quinoline derivative 2dN-benzyl-N-((quinolin-2-yl)methyl)-1,4-diazepaneHigh affinity--
Benzofurane derivative 3cN-(2,4-dimethylbenzyl)-N-(benzofuran-2-ylmethyl)-1,4-diazepane8.0283.5

Data for diazepane derivatives are included to highlight the impact of the cyclic amine structure and substitutions on sigma receptor affinity.[1][2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate cell membranes (20-80 µg protein) with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • Membrane homogenates from sources rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

  • σ1 Radioligand: [³H]-(+)-pentazocine.

  • σ2 Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to mask σ1 sites.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 10 mM Tris-HCl, pH 7.4.

  • Glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: Incubate membrane homogenates (e.g., 200-400 µg protein) with the appropriate radioligand and a range of concentrations of the test compound.

  • Equilibrium: Incubate the mixture for a defined period to reach equilibrium (e.g., 120 minutes at 25°C).

  • Filtration: Separate bound from free radioligand by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate IC50 values from the competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes are broadly classified based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Agonist Binding PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Agonist Binding AC Adenylyl Cyclase Gio->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response2

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.

Sigma Receptor Signaling

Sigma receptors are intracellular chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). They are not typical GPCRs or ion channels. The σ1 receptor, in particular, is known to modulate a variety of signaling pathways, including intracellular calcium signaling, ion channel function, and cellular stress responses. Upon ligand binding or cellular stress, the σ1 receptor can translocate and interact with various client proteins to modulate their activity.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mitochondria Mitochondria Sigma1_BiP σ1 Receptor-BiP Complex (Inactive) Sigma1 σ1 Receptor (Active) Sigma1_BiP->Sigma1 IP3R IP3 Receptor Sigma1->IP3R Modulation Ion_Channel Ion Channels (e.g., K⁺, Ca²⁺) Sigma1->Ion_Channel Modulation Ca_Mito Ca²⁺ Influx IP3R->Ca_Mito ATP_Prod ATP Production Ca_Mito->ATP_Prod Cell_Survival Cell Survival / Neuroprotection ATP_Prod->Cell_Survival Ligand Ligand / Stress Ligand->Sigma1_BiP Binding / Dissociation Ion_Channel->Cell_Survival

Caption: Simplified overview of sigma-1 receptor signaling.

Experimental Workflow for SAR Studies

The general workflow for conducting SAR studies of novel compounds targeting these receptors involves synthesis, in vitro screening, and subsequent optimization.

SAR_Workflow cluster_workflow Structure-Activity Relationship (SAR) Workflow Synthesis Analog Synthesis (e.g., modification of R groups) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assays (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ flux, cAMP measurement) Purification->Functional_Assay Data_Analysis SAR Analysis (Identify key structural features) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization (Design of new analogs) Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle

Caption: General experimental workflow for SAR studies.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical challenges for compounds like 3-Azepan-1-ylpropan-1-ol, which contains a tertiary amine and a primary alcohol, include its polarity and potential for low UV absorbance. This guide compares three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of HPLC-UV, LC-MS/MS, and GC-FID for the analysis of amino alcohols, based on data from structurally similar compounds.

ParameterHPLC-UVLC-MS/MSGC-FID
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by flame ionization.
Linearity (R²) >0.999[1]>0.999[2]>0.995[3]
Limit of Detection (LOD) 2.68–62.44 pmol/L (with derivatization)[1]0.02 ng/mL[4]1.00 nmol/100 µL[5]
Limit of Quantification (LOQ) 2.93 to 208.13 pmol/L (with derivatization)[1]0.06 ng/mL[4]2.00 nmol/100 µL[5]
Accuracy (% Recovery) 86.53% to 121.46%[1]99.1–99.5%[6]94.2% to 96.4%[5]
Precision (%RSD) 1.96% − 8.04% (interday)[1]0.8–1.4%[6]7.2% to 7.3%[5]
Derivatization Often required for enhanced detection.[1][7]Not always necessary, but can improve ionization.Generally required to increase volatility.[3]
Selectivity Moderate; may have interferences from matrix components.[8]High; mass-based detection provides excellent specificity.[9][10]High; good separation of volatile compounds.[11]
Throughput Moderate to high.High.[10]Moderate.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical workflow for analytical method validation and a decision-making process for selecting the appropriate analytical technique.

analytical_method_validation_workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use dev Method Development & Optimization protocol Validation Protocol dev->protocol ICH Q2(R2) specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report routine Routine Analysis report->routine transfer Method Transfer routine->transfer method_selection_logic start Define Analytical Requirements analyte_props Analyte Properties (Volatility, Polarity, Chromophore) start->analyte_props matrix Sample Matrix (Complexity, Interferences) analyte_props->matrix Non-volatile & Polar gc GC-FID analyte_props->gc Volatile or Derivatizable sensitivity Required Sensitivity (LOD/LOQ) matrix->sensitivity hplc HPLC-UV sensitivity->hplc Moderate lcms LC-MS/MS sensitivity->lcms High

References

No Peer-Reviewed Applications of "3-Azepan-1-ylpropan-1-ol" Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed scientific literature reveals a significant gap in research on the specific applications of the chemical compound 3-Azepan-1-ylpropan-1-ol. Despite its availability from chemical suppliers for research purposes, there is a notable absence of published studies detailing its biological activity, pharmacological properties, or potential therapeutic uses. This lack of data makes it impossible to create a comparative guide as requested, as there are no established applications or performance metrics to compare with alternative compounds.

Our investigation sought to identify peer-reviewed articles that included quantitative data on the efficacy of this compound in any biological or chemical application. The search extended to derivatives and closely related structural analogs in an attempt to draw meaningful comparisons. However, this broader search also proved fruitless in providing the specific experimental data required for a comparative analysis.

While the general class of azepane derivatives has been a subject of interest in medicinal chemistry, with some compounds showing promise in various therapeutic areas, this interest has not extended to the specific molecule of this compound in the published scientific record. General review articles on seven-membered heterocyclic compounds mention the potential for biological activity within this class but do not provide concrete data for this particular compound.

Consequently, the core requirements of the requested comparison guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways or experimental workflows—cannot be fulfilled. The foundational information needed to construct such a guide does not appear to exist in the public domain of peer-reviewed scientific research.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape suggests that any investigation into its properties would be novel. Future research would first need to establish a baseline of biological activity and potential applications before any comparative analysis could be performed. At present, this compound remains a chemical entity with uncharacterized potential in the scientific literature.

Safety Operating Guide

Proper Disposal of 3-Azepan-1-ylpropan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 3-Azepan-1-ylpropan-1-ol is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on its material safety data sheet (MSDS). Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is essential.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to be familiar with the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Physical Hazard Flammable liquids - Category 2H225: Highly flammable liquid and vapor.
Health Hazard Serious eye damage - Category 1H318: Causes serious eye damage.
Health Hazard Specific target organ toxicity (single exposure) - Category 3 (Central nervous system)H336: May cause drowsiness or dizziness.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron are mandatory to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area. If vapors or aerosols are generated, respiratory protection is required.

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designate a specific, properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
  • The container must be compatible with flammable liquids.

2. Waste Collection:

  • Carefully transfer the waste chemical into the designated container, avoiding splashes and spills.
  • Ensure the container is never filled to more than 80% of its capacity to allow for vapor expansion.
  • Keep the waste container tightly closed when not in use.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive, health hazard).

4. Storage:

  • Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
  • Store away from heat, sparks, open flames, and other ignition sources.
  • The storage area should have secondary containment to manage potential leaks.

5. Final Disposal:

  • Arrange for the disposal of the waste container through your institution's EHS department.
  • The final disposal must be carried out by an approved and licensed waste disposal plant.
  • Do not dispose of this compound down the drain.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: For small spills, use a liquid-absorbent material (e.g., Chemizorb®) to contain the substance.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_stream Identify as Hazardous Waste: Flammable, Corrosive, Toxic ppe->waste_stream container Select Compatible, Labeled Waste Container waste_stream->container collect Collect Waste in Container (<80% Full, Keep Closed) container->collect storage Store in Designated Cool, Ventilated Area collect->storage ehs Arrange Pickup with Institution's EHS storage->ehs disposal_plant Dispose via Approved Waste Disposal Plant ehs->disposal_plant end End: Proper Disposal Complete disposal_plant->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 3-Azepan-1-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Azepan-1-ylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment

This compound is anticipated to be a flammable liquid that may cause serious eye damage, skin irritation or burns, and may be harmful if inhaled or ingested. The azepane moiety, a cyclic amine, contributes to its potential corrosivity and toxicity.[1][2][3]

Primary Hazards:

  • Flammability: Assumed to be a flammable liquid, with vapors that can form explosive mixtures with air.[1][2]

  • Corrosivity: Likely to be corrosive, causing severe skin burns and serious eye damage upon contact.[1][2][3]

  • Toxicity: May be toxic if inhaled and harmful if swallowed, potentially causing irritation to the respiratory tract.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid and potential irritants.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the corrosive and potentially toxic substance.[1][2]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron may also be necessary for larger quantities.Protects against splashes and potential ignition sources.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary if there is a risk of generating aerosols or vapors.Minimizes inhalation of potentially toxic and irritating vapors.[2][3]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is crucial for the safe management of this compound.

Experimental Protocols

Handling:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Have appropriate spill control materials, such as absorbent pads and neutralizing agents for amines, available.

  • Location: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Dispensing: When transferring the liquid, use grounded equipment to prevent static discharge, which could be an ignition source. Use only non-sparking tools.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Spill Response:

  • Evacuation: In case of a spill, immediately evacuate the area and alert others.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan
  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container. The container must be compatible with the chemical and tightly sealed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources.

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company. Do not dispose of it down the drain or in regular trash.[4] The preferred method of disposal is high-temperature incineration.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start assess_hazards Assess Hazards (Flammable, Corrosive, Toxic) start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) gather_ppe->prep_workspace handle_chemical Handle Chemical in Fume Hood prep_workspace->handle_chemical spill Spill Occurs? handle_chemical->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes decontaminate Decontaminate Equipment no_spill->decontaminate spill_response Execute Spill Response Protocol yes_spill->spill_response spill_response->handle_chemical dispose_waste Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.